Suloctidil
Description
See also: Prenylamine (related); Isoxsuprine (related); Suloctidil Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
54767-75-8 |
|---|---|
Molecular Formula |
C20H35NOS |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
BFCDFTHTSVTWOG-PXNSSMCTSA-N |
Isomeric SMILES |
CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
54767-75-8 54063-56-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil. |
Origin of Product |
United States |
Foundational & Exploratory
Suloctidil's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suloctidil, a vasodilator previously marketed for peripheral vascular diseases, exerts its effects on vascular smooth muscle through a multifaceted mechanism. Primarily, it functions as a calcium channel blocker, competitively inhibiting the influx of extracellular calcium, a critical step in smooth muscle contraction. Additionally, this compound demonstrates a noncompetitive antagonism of norepinephrine-induced vasoconstriction, suggesting an interference with intracellular calcium signaling pathways. A significant and distinct mechanism of action is its ability to stimulate the endothelial production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, by promoting the mobilization of arachidonic acid. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanisms of Action
This compound's vasorelaxant properties arise from a combination of direct actions on vascular smooth muscle cells (VSMCs) and indirect actions mediated by the vascular endothelium.
Calcium Channel Blockade in Vascular Smooth Muscle
This compound's primary mechanism of action is the blockade of voltage-gated calcium channels in the plasma membrane of VSMCs. This action is competitive, meaning this compound vies with calcium ions for binding to the channel, thereby reducing the influx of extracellular calcium that is essential for initiating and maintaining vasoconstriction.[1][2]
The inhibitory effect of this compound on calcium-induced contractions is more pronounced in smaller arteries, such as the mesenteric and saphenous arteries, compared to larger conduits like the aorta.[1] This selectivity suggests a potential for preferential action in the microcirculation.
Inhibition of Norepinephrine-Induced Contraction
Beyond its calcium channel blocking activity, this compound also attenuates the contractile responses induced by norepinephrine. This inhibition is characterized as noncompetitive, indicating that this compound does not directly compete with norepinephrine for binding to α₁-adrenergic receptors.[1][2] Instead, it is suggested that this compound interferes with downstream signaling events, possibly by inhibiting the release of calcium from intracellular stores (sarcoplasmic reticulum) or by acting on receptor-operated calcium channels.[1] Notably, this compound does not affect the initial, transient phase of norepinephrine-induced contraction in a calcium-free medium, which is dependent on intracellular calcium release, but it does suppress the tonic contraction that relies on the subsequent influx of extracellular calcium.[2]
Endothelium-Mediated Vasodilation via Prostacyclin Stimulation
A key and distinct feature of this compound's action is its ability to stimulate the synthesis and release of prostacyclin (PGI₂) from vascular endothelial cells. PGI₂ is a powerful endogenous vasodilator that acts on VSMCs to increase cyclic adenosine monophosphate (cAMP) levels, leading to relaxation. The mechanism underlying this stimulation involves an increased mobilization of arachidonic acid, the precursor for prostacyclin synthesis. This effect is endothelium-dependent, as the removal of the endothelium abolishes this vasodilatory pathway.
Quantitative Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound on vascular smooth muscle.
| Parameter | Agonist/Condition | Preparation | Value | Reference(s) |
| pA₂ | CaCl₂ | Depolarized Rat Aorta | 7.50 | [1] |
| pA₂ | CaCl₂ | Depolarized Rat Aorta | 5.96 ± 0.26 | [2] |
| pD'₂ | Norepinephrine | Rat Aorta | 4.61 ± 0.41 | [2] |
| pD'₂ | CaCl₂ (at 10 µM this compound) | Depolarized Rat Aorta | 5.01 ± 0.14 | [2] |
| PGI₂ Stimulation | Basal Release | Various (Rabbit Aorta, Dog Vena Cava) | Effective at 10 µM |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD'₂ is the negative logarithm of the molar concentration of a non-competitive antagonist that produces 50% of the maximum possible inhibition.
Experimental Protocols
The investigation of this compound's effects on vascular smooth muscle typically employs the isolated tissue bath (organ bath) methodology.
Isolated Artery Contraction Assay
Objective: To assess the effect of this compound on the contractility of isolated arterial rings in response to various vasoconstrictors.
Materials:
-
Male Wistar rats (or other suitable animal models).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Vasoconstrictor agents: Potassium chloride (KCl) for depolarization-induced contraction, phenylephrine or norepinephrine for receptor-mediated contraction, serotonin (5-HT).
-
This compound hydrochloride.
-
Isolated tissue bath system with force-displacement transducers.
Procedure:
-
Tissue Preparation: The thoracic aorta or other arteries (e.g., mesenteric, saphenous) are carefully dissected from a euthanized rat and placed in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution. Adherent connective tissue is removed, and the artery is cut into rings of approximately 2-4 mm in length. For endothelium-denuded preparations, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire or wooden stick.
-
Mounting: The arterial rings are mounted on stainless steel hooks in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed to the bottom of the bath, and the other is connected to a force-displacement transducer to record isometric tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by inducing a contraction with a high concentration of KCl (e.g., 60 mM). To check for endothelium integrity, the rings are pre-contracted with phenylephrine (e.g., 1 µM), and then acetylcholine (e.g., 10 µM) is added. A relaxation of more than 80% indicates an intact endothelium.
-
Experimental Protocol:
-
Inhibition of Contraction: Cumulative concentration-response curves to vasoconstrictors (e.g., CaCl₂, norepinephrine, serotonin) are generated in the absence and presence of increasing concentrations of this compound, which is added to the bath 20-30 minutes prior to the agonist.
-
Vasorelaxation: The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or KCl). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its relaxant effect.
-
-
Data Analysis: The contractile responses are measured as the increase in tension (in grams or millinewtons). The effects of this compound are expressed as a percentage of the maximal contraction induced by the agonist in the control condition. IC₅₀ (concentration causing 50% inhibition) or EC₅₀ (concentration causing 50% of maximal effect) values are calculated by nonlinear regression analysis. For competitive antagonism, pA₂ values are determined using a Schild plot analysis. For non-competitive antagonism, pD'₂ values are calculated.
Measurement of Prostacyclin (PGI₂) Production
Objective: To determine the effect of this compound on the synthesis and release of PGI₂ from vascular tissue.
Materials:
-
Isolated arterial segments (e.g., rabbit aorta).
-
Incubation buffer (e.g., Tyrode's solution).
-
This compound.
-
Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for 6-keto-PGF₁α (the stable metabolite of PGI₂).
Procedure:
-
Tissue Incubation: Arterial segments are incubated in buffer at 37°C in the presence or absence of this compound (e.g., 10 µM) for a defined period.
-
Sample Collection: At the end of the incubation period, the buffer is collected.
-
PGI₂ Measurement: The concentration of 6-keto-PGF₁α in the collected buffer is measured using a commercially available RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of PGI₂ produced is normalized to the wet weight of the tissue and expressed as ng/mg tissue.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.
References
Suloctidil: A Technical Guide to Its Physicochemical Properties for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Suloctidil, offering critical data and detailed methodologies essential for conducting robust in vitro studies. This compound, a compound known for its vasoactive and antiplatelet properties, requires precise handling and experimental design to yield reproducible results. This document serves as a foundational resource for researchers investigating its mechanism of action and potential therapeutic applications.
Core Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical characteristics is fundamental for appropriate solvent selection, concentration calculations, and interpretation of in vitro data. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₅NOS | [1][2][3] |
| Molecular Weight | 337.57 g/mol | [1][2][4][5][6] |
| CAS Number | 54767-75-8 | [1][4] |
| pKa (Strongest Basic) | 9.76 | [2][7] |
| pKa (Strongest Acidic) | 13.87 | [2][7] |
| LogP | 5.61 | [2][7] |
| Solubility | Soluble in DMSO (67 mg/mL or 198.48 mM) | [5] |
| Appearance | Solid powder | [6] |
In Vitro Experimental Protocols
Detailed and standardized protocols are crucial for the accuracy and reproducibility of in vitro studies involving this compound. Below are methodologies for key experiments.
Vasorelaxation Assay Using Isolated Aortic Rings
This assay evaluates the vasorelaxant effects of this compound on vascular smooth muscle.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
This compound stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Protocol:
-
Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully remove adhering connective and adipose tissues in cold Krebs-Henseleit solution. Cut the aorta into rings of 3-4 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes. Check the viability of the rings by inducing contraction with 60 mM KCl. Rings that do not show a robust contraction should be discarded.
-
Contraction Induction: After a washout period, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
This compound Application: Once the PE-induced contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations to the organ bath.
-
Data Acquisition: Record the isometric tension continuously. The relaxation response is expressed as a percentage of the pre-contraction induced by PE.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This "gold standard" method assesses the inhibitory effect of this compound on platelet aggregation.[5]
Materials and Reagents:
-
Human whole blood from healthy, drug-free donors
-
3.2% Sodium Citrate (anticoagulant)
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)
-
This compound stock solution (in DMSO or saline)
-
Light Transmission Aggregometer
Protocol:
-
Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[7]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference (100% aggregation).[4]
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[7]
-
Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation).
-
Add the this compound solution or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., 5-10 µM ADP).
-
-
Data Analysis: Monitor the change in light transmission for 5-10 minutes. The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation percentage compared to the vehicle control.
Serotonin (5-HT) Uptake Assay in Platelets
This assay measures this compound's effect on the uptake of serotonin by platelets.
Materials and Reagents:
-
Platelet-Rich Plasma (PRP)
-
Radiolabeled [¹⁴C]-Serotonin or a fluorescent analog
-
This compound stock solution
-
Scintillation fluid and counter (for radiolabeled 5-HT) or fluorometer
Protocol:
-
Preparation: Prepare PRP as described in the platelet aggregation assay protocol.
-
Incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle at 37°C for a defined period.
-
Uptake Initiation: Add [¹⁴C]-Serotonin to the PRP samples to initiate uptake.
-
Uptake Termination: After a short incubation time (e.g., 1-5 minutes), terminate the uptake by rapidly cooling the samples in an ice bath and adding an excess of a known serotonin reuptake inhibitor (e.g., imipramine).
-
Measurement: Separate the platelets from the plasma by centrifugation. Lyse the platelet pellet and measure the amount of internalized [¹⁴C]-Serotonin using a liquid scintillation counter.
-
Analysis: Compare the serotonin uptake in this compound-treated samples to that in control samples to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding this compound's mechanism of action and experimental design.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Testing platelet aggregation activity [protocols.io]
- 3. droracle.ai [droracle.ai]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Suloctidil: A Technical Guide to its Synthesis and the Exploration of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suloctidil, a vasodilator agent developed in the 1970s, presented a unique chemical scaffold with potential therapeutic applications. Despite its eventual withdrawal from the market due to concerns of liver toxicity, the synthesis of its core structure and the exploration of its chemical space remain subjects of interest for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the known synthesis of this compound, explores the landscape of related derivatives, and delves into the potential signaling pathways associated with its efficacy and toxicity.
Introduction
This compound, with the chemical name 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol, is a sulfur-containing aminoalcohol. It was initially introduced as a vasodilator for the management of peripheral and cerebral vascular disorders. However, reports of hepatotoxicity led to its withdrawal from the market, curtailing further development.[1][2] This document aims to provide a comprehensive technical resource on the synthesis of this compound and to stimulate further research into novel derivatives with potentially improved safety and efficacy profiles.
Synthesis of this compound
The synthesis of this compound and related 1-substituted-phenyl-2-amino-ethanols was first described in a Belgian patent filed by Continental Pharma. This section details the likely synthetic pathway based on the available information.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests a convergent approach, disconnecting the molecule at the amine and ether linkages. The key synthons would be a substituted phenylethanolamine core and an octyl halide.
Experimental Protocol: Synthesis of 1-Substituted-phenyl-2-amino-ethanols
The following is a generalized experimental protocol based on the disclosed patent information for the synthesis of compounds of the general formula R⁷-CHOH-CHR⁴NR⁵R⁶, where R⁷ is a substituted phenyl group.
Step 1: Synthesis of the Phenylpropanolamine Core
A substituted benzaldehyde is reacted with a nitroalkane (e.g., nitroethane) in the presence of a base to yield a nitroalkanol. Subsequent reduction of the nitro group, for instance, using catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or a reducing agent like lithium aluminum hydride, affords the corresponding phenylpropanolamine.
Step 2: N-Alkylation
The resulting primary or secondary amine of the phenylpropanolamine core is then alkylated with an appropriate alkyl halide (e.g., octyl bromide for this compound synthesis) in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide) to yield the final product.
Table 1: Key Reagents and Conditions for this compound Synthesis
| Step | Reactants | Reagents and Solvents | Typical Conditions |
| 1 | 4-(isopropylthio)benzaldehyde, Nitroethane | Base (e.g., NaOH), Solvent (e.g., Ethanol) | Room temperature, followed by heating |
| 2 | 1-(4-(isopropylthio)phenyl)-2-nitropropan-1-ol | Reducing agent (e.g., H₂, Raney Ni), Solvent (e.g., Ethanol) | Elevated pressure and temperature |
| 3 | 1-(4-(isopropylthio)phenyl)-2-aminopropan-1-ol, 1-Bromooctane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Reflux |
Development of Novel this compound Derivatives
Due to its withdrawal from the market, the development of novel this compound derivatives has been limited. However, the core structure presents several opportunities for modification to potentially mitigate toxicity and enhance therapeutic activity.
Strategies for Derivative Design
-
Modification of the N-octyl group: Varying the length and branching of the alkyl chain could influence lipophilicity and receptor binding. Introduction of polar functional groups might alter the pharmacokinetic profile and reduce toxicity.
-
Substitution on the Phenyl Ring: Altering the position and nature of the isopropylthio group or introducing other substituents could modulate the electronic properties and metabolic stability of the molecule.
-
Modification of the Propanolamine Backbone: Changes to the hydroxyl and methyl groups could impact stereochemistry and interaction with biological targets.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on this compound are scarce, general principles for related compounds suggest that the aminoalcohol moiety is crucial for activity, and the nature of the substituents on the phenyl ring and the amine nitrogen significantly influences potency and selectivity.
Signaling Pathways and Mechanism of Action
Vasodilatory Effects
This compound's primary pharmacological effect was vasodilation. In vitro studies have shown that it acts as a Ca²⁺-channel blocker in arteries.[3] It inhibits contractions induced by increasing extracellular calcium in depolarized arteries.[3] This suggests that its mechanism of action involves the blockade of voltage-gated calcium channels, leading to relaxation of vascular smooth muscle and subsequent vasodilation.
Caption: this compound's vasodilatory mechanism of action.
Hepatotoxicity
The precise signaling pathways underlying this compound-induced liver toxicity are not well-elucidated. However, drug-induced liver injury (DILI) often involves the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.
A study on the effect of this compound on rat liver showed an increase in catalase activity and slight changes in mitochondrial volume and number, though no overt signs of hepatotoxicity were observed under the study conditions.[2] Another report on a case of this compound-induced hepatotoxicity described histological features including focal necrosis of hepatocytes and mild hyperplasia of Kupffer cells, suggestive of mild acute hepatitis.[1]
It is hypothesized that the metabolism of this compound in the liver could generate reactive intermediates that lead to cellular damage. The isopropylthio moiety might be a site of metabolic activation.
Caption: Postulated pathway for this compound-induced hepatotoxicity.
Quantitative Data Summary
Due to the limited publicly available research on this compound and its derivatives, a comprehensive table of quantitative data is not feasible. Research into novel derivatives would need to generate such data, including:
Table 2: Biological Activity of this compound and Derivatives (Hypothetical)
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) |
| This compound | Ca²⁺ Channel | Calcium-induced contraction | Data not available |
| Derivative 1 | Ca²⁺ Channel | Calcium-induced contraction | |
| Derivative 2 | Ca²⁺ Channel | Calcium-induced contraction |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₅NOS |
| Molar Mass | 337.57 g/mol |
| IUPAC Name | 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol |
Conclusion and Future Perspectives
This compound represents a chemical scaffold that, despite its historical challenges, holds potential for medicinal chemistry exploration. A thorough understanding of its synthesis and the mechanisms underlying its biological activity and toxicity is crucial for the rational design of safer and more effective analogs. Future research should focus on elucidating the specific metabolic pathways responsible for its hepatotoxicity and employing modern drug design strategies to create derivatives that retain the desired vasodilatory effects while minimizing off-target toxicities. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a foundation for such future endeavors.
References
Investigating the Antiplatelet Mechanism of Suloctidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a peripheral vasodilator developed in the 1970s, has demonstrated antiplatelet and antithrombotic properties. Although its clinical use was discontinued due to reports of liver toxicity, the study of its mechanism of action provides valuable insights into platelet physiology and the development of novel antiplatelet agents. This technical guide offers an in-depth exploration of the experimental evidence elucidating the antiplatelet mechanism of this compound, focusing on its effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Antiplatelet Mechanisms of this compound
This compound exerts its antiplatelet effects through a multi-faceted mechanism that includes modulation of serotonin activity and potential, though less definitively quantified, influences on intracellular signaling cascades involving cyclic AMP (cAMP), calcium mobilization, and arachidonic acid metabolism.
Data Presentation
The following tables summarize the key quantitative findings from in vivo and clinical studies on the effects of this compound.
Table 1: In Vivo Efficacy of this compound on Platelet Aggregation
| Parameter | Species | Dosage | Effect | Citation |
| Platelet Aggregate Reduction (ED50) | Rat | 16.1 mg/kg (24 hours post-administration) | Effective in reducing platelet aggregate formation. | [1] |
Table 2: Clinical Effects of this compound on Platelet Function
| Parameter | Study Population | Dosage | Placebo | This compound | P-value | Citation |
| Platelet Survival Time (PST) | 13 patients with shortened PST | 600 mg/day | 94.5 hrs | 110.6 hrs | p = 0.04 | [2][3] |
| Plasma Betathromboglobulin (BTG) | 13 patients with shortened PST | 600 mg/day | 65.8 ng/ml | 42.8 ng/ml | p = 0.02 | [2][3] |
Table 3: Effect of this compound on Platelet Serotonin (5-HT) Content
| Parameter | Species | Dosage | Duration | Effect on Platelet 5-HT Content | Citation |
| 5-HT Depletion | Human (in vitro) | Not specified | 1-5 hours | Depletion of serotonin stores. | [4] |
| 5-HT Content | Rat | 100 mg/kg/day | 8 days | Lowered by 50%. | [1] |
Signaling Pathways and Experimental Workflows
The antiplatelet action of this compound is understood to interfere with several key signaling pathways within the platelet. The following diagrams, rendered using Graphviz, illustrate these pathways and the experimental workflows used to investigate them.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to investigate the antiplatelet effects of this compound.
Platelet Aggregation Assay
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using an automated hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Incubation with this compound:
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Transfer the pre-incubated PRP to a cuvette with a magnetic stir bar in a light transmission aggregometer.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, or a serotonin analogue) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).
-
Measurement of Platelet Cyclic AMP (cAMP) Levels
Objective: To determine if this compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cAMP levels.
Methodology:
-
Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.
-
-
Incubation:
-
Pre-incubate the washed platelets with varying concentrations of this compound or a known PDE inhibitor (positive control) for 10-30 minutes at 37°C.
-
To stimulate cAMP production, add an adenylyl cyclase activator such as forskolin or prostacyclin (PGI₂) and incubate for a short period (e.g., 1-5 minutes).
-
-
Extraction of cAMP:
-
Stop the reaction by adding a cold solution like ethanol or trichloroacetic acid to lyse the platelets and precipitate proteins.
-
Centrifuge the samples to remove the precipitate.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cAMP levels in this compound-treated platelets to those in vehicle-treated and positive control-treated platelets.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) following platelet activation.
Methodology:
-
Platelet Loading with Fluorescent Dye:
-
Prepare washed platelets as described previously.
-
Incubate the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Wash the platelets to remove extracellular dye.
-
-
Incubation with this compound:
-
Resuspend the dye-loaded platelets in a buffer containing physiological concentrations of calcium.
-
Pre-incubate the platelets with different concentrations of this compound or vehicle control.
-
-
Measurement of Calcium Flux:
-
Use a fluorometer or a flow cytometer to measure the fluorescence of the dye.
-
Establish a baseline fluorescence reading.
-
Add a platelet agonist (e.g., thrombin or ADP) to stimulate calcium mobilization.
-
Record the change in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca²⁺]i.
-
-
Data Analysis:
-
Quantify the peak increase in [Ca²⁺]i or the area under the curve of the fluorescence response.
-
Compare the calcium response in this compound-treated platelets to that in control platelets.
-
Arachidonic Acid Metabolism Assay
Objective: To investigate whether this compound affects the release of arachidonic acid and the subsequent synthesis of pro-aggregatory molecules like thromboxane A₂ (TXA₂).
Methodology:
-
Platelet Radiolabeling:
-
Incubate PRP or washed platelets with [¹⁴C]-arachidonic acid to incorporate the radiolabel into the platelet membrane phospholipids.
-
Wash the platelets to remove unincorporated radiolabel.
-
-
Incubation and Stimulation:
-
Pre-incubate the radiolabeled platelets with this compound or vehicle control.
-
Stimulate the platelets with an agonist like collagen or thrombin to induce the release of arachidonic acid and its metabolism.
-
-
Extraction and Separation of Metabolites:
-
Stop the reaction and extract the lipids from the platelet suspension using an organic solvent system.
-
Separate the different arachidonic acid metabolites (e.g., thromboxane B₂ - the stable metabolite of TXA₂, prostaglandins) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the amount of radioactivity in the spots or peaks corresponding to the different metabolites using a scintillation counter or a radioisotope detector.
-
-
Data Analysis:
-
Compare the levels of arachidonic acid metabolites produced by this compound-treated platelets with those from control platelets.
-
Conclusion
The antiplatelet mechanism of this compound is complex and appears to involve multiple pathways. The available evidence strongly suggests a role for the modulation of platelet serotonin handling. While its effects on phosphodiesterase, intracellular calcium, and arachidonic acid metabolism are plausible based on the general principles of platelet inhibition, direct and quantitative in vitro evidence for this compound's action on these specific targets is not extensively documented in publicly available literature. The experimental protocols detailed in this guide provide a framework for future research to further elucidate the precise molecular interactions of this compound and to inform the development of safer and more effective antiplatelet therapies. The provided diagrams offer a visual representation of the intricate signaling networks involved in platelet function and the potential points of intervention for antiplatelet agents like this compound.
References
- 1. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on platelet function in... [experts.mcmaster.ca]
- 3. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Suloctidil as a Calcium Channel Blocker in Arterial Preparations: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Suloctidil as a calcium channel blocker in arterial preparations. It delves into the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's activity in arterial preparations.
Table 1: Comparative pA2 Values for Calcium Channel Blockade in Rat Aorta
| Compound | pA2 Value |
| This compound | 7.50[1] |
| Nifedipine | 9.96[1] |
| Cinnarizine | 7.90[1] |
| Verapamil | 8.10[1] |
Table 2: Inhibitory Effects of this compound on Contractions in Isolated Rat Aortic Strips
| Agonist | This compound Concentration | Type of Inhibition | pD'2 Value |
| Norepinephrine | 10 µM | Non-competitive | 4.61 ± 0.41[2] |
| CaCl2 | 0.1 µM & 1.0 µM | Competitive | - |
| CaCl2 | 10 µM | Non-competitive | 5.01 ± 0.14[2] |
Table 3: Comparative pA2 Values for CaCl2-Induced Contractions in Depolarized Rat Aorta
| Compound | pA2 Value |
| This compound | 5.96 ± 0.26[2] |
| Papaverine | 5.23 ± 0.10[2] |
| Verapamil | 7.53 ± 0.09[2] |
| Cinnarizine | 7.11 ± 0.11[2] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Preparation of Isolated Arterial Tissues
-
Tissue Source: Male rats and rabbits are euthanized according to ethical guidelines.
-
Dissection: The thoracic aorta, mesenteric artery, and saphenous artery are carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.
-
Cleaning: Adherent connective and adipose tissues are removed under a dissecting microscope.
-
Ring Preparation: The arteries are cut into rings of approximately 2-4 mm in width. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a wooden stick or forceps.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams. During this period, the bathing solution is changed every 15-20 minutes.
Evaluation of Vasorelaxant Activity
-
Pre-contraction: After equilibration, the arterial rings are pre-contracted with a contracting agent. Common agents include:
-
High Potassium Solution: A solution with an elevated potassium concentration (e.g., 60 mM KCl) is used to depolarize the smooth muscle membrane and induce contraction through voltage-operated calcium channels.
-
Norepinephrine: A specific concentration of norepinephrine is used to induce contraction via alpha-adrenoceptors.
-
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, this compound or other test compounds are added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the pre-contraction tension. The pA2 value, a measure of the potency of a competitive antagonist, is calculated using a Schild plot analysis. The pD'2 value, a measure of the potency of a non-competitive antagonist, is also determined.
Calcium-Induced Contraction Assay
-
Calcium-Free Depolarization: The arterial rings are incubated in a calcium-free physiological salt solution containing a high concentration of potassium to depolarize the cell membranes.
-
Incubation with Antagonist: The tissues are then incubated with various concentrations of this compound or other calcium channel blockers for a specific period.
-
Cumulative Addition of Calcium: Calcium chloride (CaCl2) is added cumulatively to the bath to induce concentration-dependent contractions.
-
Data Analysis: The contractile responses are recorded, and the pA2 values for competitive antagonism are calculated.
Norepinephrine-Induced Contraction Assay
-
Phasic and Tonic Components: The contractile response to norepinephrine in arterial smooth muscle consists of two components: a transient, phasic contraction due to the release of intracellular calcium, and a sustained, tonic contraction dependent on the influx of extracellular calcium.
-
Calcium-Free Medium: To isolate the phasic component, experiments are conducted in a calcium-free physiological salt solution. Norepinephrine is added to elicit a transient contraction.
-
Re-introduction of Calcium: To assess the tonic component, after the phasic contraction in a calcium-free medium, calcium is re-introduced into the bath to induce a sustained contraction.
-
Effect of this compound: The effects of this compound on both the phasic and tonic components of the norepinephrine-induced contraction are evaluated by pre-incubating the tissues with the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound's action on arterial smooth muscle cells.
References
Initial Biological Activity Screening of Suloctidil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suloctidil, a compound known for its vasodilatory and antiplatelet effects, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound and its potential analogues. The primary biological activities of interest are platelet aggregation inhibition and calcium channel blockade, which are central to its mechanism of action. This document outlines detailed experimental protocols for these key assays, presents available quantitative data for this compound and relevant reference compounds, and visualizes the associated signaling pathways and experimental workflows. It is important to note that while the methodologies described are applicable to the screening of this compound analogues, a comprehensive set of publicly available quantitative data for a series of such analogues is currently limited. The information presented herein is based on the known activities of this compound and established screening procedures.
Introduction
This compound is a compound that has demonstrated multiple biological activities, primarily as a peripheral vasodilator and an inhibitor of platelet aggregation.[1][2] Its therapeutic potential has been explored in vascular diseases. The screening of this compound analogues is a logical step in drug discovery to identify new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the foundational in vitro screening assays to characterize the two principal biological activities of this compound and its potential derivatives: inhibition of platelet aggregation and calcium channel antagonism.
Key Biological Activities and Screening Assays
The initial biological screening of this compound analogues should focus on two primary areas:
-
Inhibition of Platelet Aggregation: this compound is known to inhibit platelet aggregation induced by various agonists.[2]
-
Calcium Channel Blockade: The vasodilatory effects of this compound are attributed to its activity as a calcium channel blocker in vascular smooth muscle.[1]
Data Presentation
Table 1: Calcium Channel Blocking Activity of this compound and Reference Compounds
| Compound | Test System | Parameter | Value | Reference |
| This compound | Isolated Rat Aorta | pA2 | 7.50 | [1] |
| Nifedipine | Isolated Rat Aorta | pA2 | 9.96 | [1] |
| Cinnarizine | Isolated Rat Aorta | pA2 | 7.90 | [1] |
| Verapamil | Isolated Rat Aorta | pA2 | 8.10 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Table 2: Platelet Aggregation Inhibitory Activity Data (Hypothetical for Analogues)
Since specific IC50 values for this compound's inhibition of platelet aggregation are not consistently reported in the literature, and data for analogues is unavailable, this table is presented as a template for how such data should be structured once obtained.
| Compound | Agonist | IC50 (µM) |
| This compound | ADP | Data not available |
| This compound | Collagen | Data not available |
| Analogue 1 | ADP | Experimental Value |
| Analogue 1 | Collagen | Experimental Value |
| Analogue 2 | ADP | Experimental Value |
| Analogue 2 | Collagen | Experimental Value |
Note: IC50 is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is based on light transmission aggregometry, a standard method for assessing platelet function.
Objective: To determine the inhibitory effect of this compound analogues on platelet aggregation induced by agonists such as ADP and collagen.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Adenosine diphosphate (ADP) and collagen.
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Saline solution.
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP and PPP Preparation:
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C for a few minutes.
-
Add the test compound (this compound analogue at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add the agonist (e.g., ADP to a final concentration of 10 µM or collagen to a final concentration of 2 µg/mL) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Calcium Channel Blocking Activity Assay using Isolated Aortic Rings
This ex vivo assay measures the ability of a compound to inhibit vasoconstriction induced by calcium in a depolarized vascular tissue preparation.
Objective: To determine the calcium channel blocking activity of this compound analogues by measuring their ability to relax pre-contracted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Potassium-rich, calcium-free Krebs solution (depolarizing solution).
-
Calcium chloride (CaCl2) stock solution.
-
Test compounds (this compound analogues) dissolved in a suitable solvent.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for viability.
-
-
Assay Performance:
-
Wash the rings and replace the normal Krebs solution with a potassium-rich, calcium-free Krebs solution to depolarize the smooth muscle cells.
-
After a 30-minute incubation, add cumulative concentrations of CaCl2 to induce concentration-dependent contractions.
-
Wash the rings and incubate with a specific concentration of the test compound (this compound analogue) or vehicle for 30 minutes.
-
Repeat the cumulative addition of CaCl2 in the presence of the test compound.
-
-
Data Analysis:
-
Construct concentration-response curves for CaCl2 in the absence and presence of different concentrations of the test compound.
-
Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of the this compound analogue.
-
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Caption: Workflow for Calcium Channel Blocker Assay.
Caption: this compound's Mechanisms of Action.
Conclusion
This technical guide provides a framework for the initial biological activity screening of this compound analogues. The detailed protocols for in vitro platelet aggregation and calcium channel blocking assays offer robust methods for characterizing the primary pharmacological effects of these compounds. While a comprehensive dataset for this compound analogues is not currently available, the provided data for this compound and reference compounds serves as a valuable benchmark. The visualized signaling pathways and experimental workflows offer a clear understanding of the underlying mechanisms and the practical steps involved in the screening process. Researchers and drug development professionals can utilize this guide to systematically evaluate new this compound derivatives and identify promising candidates for further development.
References
The Structure-Activity Relationship of Suloctidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a compound initially developed in the 1970s, has been a subject of scientific interest due to its multifaceted pharmacological activities, primarily as a vasodilator and an antiplatelet agent.[1] Its therapeutic potential was explored for peripheral and cerebral vascular disorders. This technical guide delves into the core of this compound's biological activity by examining its structure-activity relationship (SAR). Understanding the intricate connections between its chemical structure and its effects on biological systems is paramount for the rational design of novel, more potent, and selective therapeutic agents. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways.
Core Mechanism of Action: A Multifaceted Approach
This compound exerts its pharmacological effects through a combination of mechanisms, primarily centered around its ability to modulate calcium ion (Ca2+) influx and interfere with platelet function.
Calcium Channel Blockade and Vasodilation:
This compound acts as a calcium channel blocker, a class of drugs that inhibit the influx of Ca2+ into vascular smooth muscle cells.[2] This action is the primary basis for its vasodilatory effects. By blocking L-type voltage-gated calcium channels, this compound prevents the increase in intracellular Ca2+ concentration that is necessary for muscle contraction.[3][4] This leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[3]
Antiplatelet Activity:
Beyond its effects on vascular smooth muscle, this compound also exhibits significant antiplatelet activity.[5] This is a key aspect of its therapeutic profile, as platelet aggregation is a critical event in thrombosis. While the complete picture of its antiplatelet mechanism is still being elucidated, evidence suggests that this compound's interference with serotonin (5-HT) parameters in platelets may play a role. However, studies have indicated that this effect might not be the primary driver of its anti-aggregatory activity.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound, providing a benchmark for its potency in its primary activities. For comparative purposes, data for other well-known calcium channel blockers are also included where available.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | pA2 (Vasorelaxation) | 7.50 | Rat Aorta | [2] |
| Nifedipine | pA2 (Vasorelaxation) | 9.96 | Rat Aorta | [2] |
| Cinnarizine | pA2 (Vasorelaxation) | 7.90 | Rat Aorta | [2] |
| Verapamil | pA2 (Vasorelaxation) | 8.10 | Rat Aorta | [2] |
| This compound | ED50 (Antiplatelet) | 16.1 mg/kg | Rat |
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed methodologies for key experiments are provided below.
Determination of pA2 Value for Vasorelaxant Activity
The pA2 value, a measure of the potency of a competitive antagonist, is determined by assessing the antagonist's ability to shift the dose-response curve of an agonist.
1. Tissue Preparation:
-
Male Wistar rats are humanely euthanized.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
2. Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
After equilibration, a cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated.
-
The tissues are then washed and incubated with a specific concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
4. Data Analysis:
-
The dose-response curves are plotted, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined in the absence and presence of each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The pA2 value is the intercept of the Schild regression line with the x-axis.
In Vivo Antiplatelet Aggregation Assay (Platelet Aggregate Ratio - PAR Method)
This method is used to determine the in vivo efficacy of antiplatelet agents.
1. Animal Dosing:
-
Retired breeder rats are used for this assay.
-
This compound is administered orally at various doses.
-
A control group receives the vehicle.
2. Blood Collection:
-
At a specified time point after drug administration (e.g., 24 hours), blood is collected from the animals via cardiac puncture into syringes containing an anticoagulant (e.g., EDTA).
3. Platelet Aggregate Ratio (PAR) Determination:
-
A portion of the whole blood is immediately fixed in a buffered EDTA-formalin solution.
-
Platelet counts are determined in both the native (unfixed) and the fixed blood samples using an automated hematology analyzer.
-
The Platelet Aggregate Ratio (PAR) is calculated as the ratio of the platelet count in the fixed sample to the platelet count in the native sample. A PAR value approaching 1.0 indicates a reduction in circulating platelet aggregates.
4. Data Analysis:
-
The ED50 value, which is the dose of the drug that produces 50% of the maximal effect (in this case, a defined increase in the PAR), is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of this compound.
Caption: this compound's vasodilatory effect via L-type calcium channel blockade.
Caption: Experimental workflow for evaluating this compound's antiplatelet activity.
Caption: Logical relationship in the structure-activity analysis of this compound.
Conclusion and Future Directions
This compound presents a compelling case of a molecule with a dual mechanism of action, functioning as both a vasodilator through calcium channel blockade and an antiplatelet agent. The quantitative data available, while limited, provides a solid foundation for its characterization. The detailed experimental protocols outlined in this guide are intended to facilitate further research and ensure consistency across studies.
The primary gap in the current understanding of this compound lies in the lack of a comprehensive SAR study of its analogs. Future research should focus on the synthesis and pharmacological evaluation of a library of this compound derivatives. This would involve systematic modifications to its core structure, including the alkylamino chain, the phenyl ring substituents, and the stereochemistry of the molecule. Such studies would be invaluable in identifying the key structural features responsible for its dual activities and could pave the way for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. A deeper investigation into the specific downstream signaling pathways modulated by this compound, particularly in platelets, is also warranted to fully elucidate its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for Suloctidil in Vitro Vasodilation Assay in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a peripheral vasodilator, has been demonstrated to induce relaxation of vascular smooth muscle.[1] These application notes provide a detailed protocol for assessing the vasodilatory effects of this compound in isolated rat aortic rings. The described in vitro assay is a robust and widely used method to characterize the pharmacological activity of vasoactive compounds. The primary mechanism of this compound's vasodilatory action is the blockade of voltage-gated Ca²⁺ channels, thereby inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1][2] Evidence also suggests an additional mode of action that may involve receptor-operated Ca²⁺ channels or an intracellular site of action.[1] Furthermore, this compound has been shown to stimulate the release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, from the vascular endothelium.[3]
Data Presentation
The following tables summarize the quantitative data on the vasodilatory effect of this compound in comparison to other known calcium channel blockers in rat aorta.
Table 1: Antagonism of CaCl₂-Induced Contraction in Depolarized Rat Aorta
| Compound | pA₂ Value (Mean ± SEM) | Antagonism Type |
| This compound | 7.50 | Competitive |
| This compound (0.1 & 1.0 µM) | 5.96 ± 0.26 | Competitive |
| Nifedipine | 9.96 | Competitive |
| Verapamil | 8.10 | Competitive |
| Cinnarizine | 7.90 | Competitive |
| Papaverine | 5.23 ± 0.10 | Competitive |
Table 2: Inhibition of Norepinephrine (NE)-Induced Contraction in Rat Aorta
| Compound | Concentration | pD'₂ Value (Mean ± SEM) | Inhibition Type |
| This compound | 10 µM | 4.61 ± 0.41 | Non-competitive |
| Verapamil | 0.1 µM | 6.16 ± 0.22 | Non-competitive |
Source:[2]
Table 3: Inhibition of CaCl₂-Induced Contraction at Higher Concentration
| Compound | Concentration | pD'₂ Value (Mean ± SEM) | Inhibition Type |
| This compound | 10 µM | 5.01 ± 0.14 | Non-competitive |
Source:[2]
Experimental Protocols
This section details the methodology for the in vitro vasodilation assay using isolated rat aorta.
Materials and Reagents
-
Male Wistar rats (200-250 g)
-
This compound
-
Norepinephrine (NE) or Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Krebs-Henseleit Solution (KHS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7.
-
Distilled water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Dissection tools (scissors, forceps)
-
Micropipettes
Experimental Workflow
Caption: Experimental workflow for the rat aorta vasodilation assay.
Detailed Protocol
-
Tissue Preparation:
-
Euthanize male Wistar rats via an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).
-
Under a dissecting microscope, remove any adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing 10-20 mL of KHS.
-
Maintain the temperature at 37°C and continuously bubble with carbogen gas (95% O₂ / 5% CO₂).
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes. During this period, replace the KHS every 15-20 minutes.
-
-
Assessment of Endothelial Integrity:
-
After equilibration, induce a submaximal contraction with Norepinephrine (NE, 1 µM) or Phenylephrine (PE, 1 µM).
-
Once the contraction reaches a plateau, add Acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates the presence of a functional endothelium. In endothelium-denuded rings, the relaxation will be minimal or absent.
-
Wash the rings with KHS to return to the baseline tension.
-
-
Vasodilation Assay:
-
Pre-contract the aortic rings with a submaximal concentration of NE (e.g., 1 µM) or PE (e.g., 1 µM).
-
Once a stable contraction plateau is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at appropriate time intervals.
-
Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by NE or PE.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.
-
For competitive antagonism studies, the pA₂ value can be determined using a Schild plot analysis.
-
Signaling Pathways
This compound's Mechanism of Action in Vasodilation
This compound induces vasodilation primarily through the inhibition of calcium influx into vascular smooth muscle cells. It also has a secondary, endothelium-dependent mechanism involving the stimulation of prostacyclin (PGI₂) production.
Caption: this compound's dual mechanism of vasodilation.
Norepinephrine-Induced Contraction Pathway (Inhibited by this compound)
Norepinephrine (NE) induces vasoconstriction by binding to α₁-adrenergic receptors on vascular smooth muscle cells. This initiates a signaling cascade that leads to an increase in intracellular Ca²⁺, both from intracellular stores and through influx from the extracellular space, resulting in muscle contraction. This compound counteracts the influx of extracellular Ca²⁺ in this pathway.
Caption: Inhibition of Norepinephrine-induced contraction by this compound.
References
- 1. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suloctidil Platelet Aggregation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the platelet aggregation inhibitory effects of suloctidil using light transmission aggregometry (LTA). It includes methodologies for sample preparation, experimental procedures, and data analysis, along with visual representations of workflows and signaling pathways.
Introduction
This compound, a vasoactive drug, has been shown to possess antiplatelet properties.[1][2] It has been observed to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and epinephrine.[1] The evaluation of this compound's efficacy as a platelet aggregation inhibitor is crucial for understanding its therapeutic potential in thromboembolic disorders. This protocol outlines the standardized procedure for quantifying the in vitro effects of this compound on platelet function. The primary mechanism of this compound's antiplatelet activity is thought to be related to its interaction with platelet serotonin (5-HT) transport and storage, although its direct role in inhibiting aggregation via this pathway is still a subject of investigation.[3][4]
Principle of the Assay: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of LTA is based on the change in light transmission through a suspension of platelets in plasma. In a resting state, platelets are in a discoid shape and remain in suspension, resulting in a turbid sample with low light transmission. Upon the addition of an agonist (e.g., ADP, collagen), platelets activate, change shape, and aggregate. As platelets clump together, the turbidity of the sample decreases, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.
Experimental Protocols
This section details the necessary steps for performing the this compound platelet aggregation inhibition assay.
Materials and Reagents
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath at 37°C
-
Vortex mixer
-
pH meter
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or appropriate solvent for this compound
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid
-
-
3.2% Sodium Citrate
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Tyrode's buffer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP). Carefully collect the PRP into a separate polypropylene tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed, 2500 x g for 15 minutes, to pellet the remaining cells. The resulting supernatant is the platelet-poor plasma (PPP). Collect the PPP into a separate tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Preparation of this compound and Agonist Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of this compound from the stock solution to achieve the desired final concentrations for the assay. The final concentration of the solvent in the assay should be minimal (typically <0.5%) and consistent across all samples, including the vehicle control.
-
Agonist Solutions: Prepare stock solutions of ADP, collagen, and arachidonic acid according to the manufacturer's instructions. Further dilute the agonists to their working concentrations just before use.
Platelet Aggregation Assay Procedure
-
Pre-incubation: Pipette the required volume of PRP into aggregometer cuvettes. Add the desired volume of the this compound working solution or vehicle control to the PRP. Place a stir bar in each cuvette and incubate the mixture at 37°C for a specified time (e.g., 5-15 minutes) with gentle stirring.
-
Baseline Calibration: Place a cuvette containing PPP into the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP (and vehicle/suloctidil) into the aggregometer to set the 0% aggregation (minimum light transmission) baseline.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP, collagen) to the pre-incubated PRP sample in the aggregometer.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Data Analysis: The maximum platelet aggregation is determined from the aggregation curve. The percentage of inhibition by this compound is calculated using the following formula:
% Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100
Data Presentation
| Agonist | Agonist Concentration | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| ADP | e.g., 5 µM | Test Range | Data | Calculated Value |
| Collagen | e.g., 2 µg/mL | Test Range | Data | Calculated Value |
| Arachidonic Acid | e.g., 0.5 mM | Test Range | Data | Calculated Value |
Note: The concentrations of agonists and the test range for this compound should be determined empirically through preliminary experiments.
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suloctidil in Animal Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Suloctidil in preclinical animal models of arterial thrombosis. The information is compiled from various studies to guide researchers in designing and interpreting experiments aimed at evaluating the antithrombotic effects of this compound and similar compounds.
Introduction
This compound, a vasoactive drug, has been investigated for its potential antithrombotic properties. Its primary mechanism of action is believed to involve the inhibition of platelet aggregation, with some evidence pointing towards the modulation of the cyclo-oxygenase pathway. The following sections detail the efficacy of this compound in various animal models, provide protocols for key experiments, and illustrate relevant biological pathways.
Quantitative Data Summary
The efficacy of this compound in preventing arterial thrombosis has been evaluated in several animal models. The following tables summarize the quantitative data from these studies, offering a comparative look at dosages, experimental models, and outcomes.
Table 1: Efficacy of this compound in a Baboon Model of Arterial Thrombosis
| Model Type | This compound Dosage | Key Outcome Measure | Result | Positive Controls | Reference |
| Acute Arterial Thrombosis (Dacron Graft) | 100 mg/kg/day (oral) | ¹¹¹In-platelet deposition | No significant difference from control. | Ticlopidine (20 mg/kg/day) significantly decreased platelet deposition. | [1] |
| Chronic Arterial Thromboembolism (Polyurethane Cannula) | 20 mg/kg/day (oral) | ¹¹¹In-platelet turnover | Unaffected by this compound. | Dipyridamole (10 mg/kg/day) and Sulfinpyrazone (100 mg/kg/day) completely interrupted platelet consumption. | [1] |
Table 2: Efficacy of this compound in Rodent and Canine Models of Arterial Thrombosis
| Animal Model | This compound Dosage | Key Outcome Measure | Result | Reference |
| Rat | ED₅₀: 16.1 mg/kg | Reduction of platelet aggregate formation | Effective in reducing platelet aggregates. | [2] |
| Rat | 100 mg/kg/day for 8 days | Platelet Serotonin (5-HT) content | Lowered platelet 5-HT content by 50%.[2] | [2] |
| Mice/Rats | Not specified | Antagonism of i.v. ADP-induced platelet aggregation | Oral this compound antagonized platelet aggregation. | [3] |
| Dog | Not specified | Rate of thrombotic occlusion of the femoral artery | Reduced the rate of thrombotic occlusion. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following are protocols for key experiments cited in the literature on this compound.
Baboon Model of Acute Arterial Thrombosis
This model assesses acute thrombus formation on a vascular graft.
Protocol:
-
Animal Preparation: Anesthetize a healthy baboon and surgically create a chronic arteriovenous shunt in a limb.
-
Graft Insertion: Insert a Dacron vascular graft as an extension segment into the arteriovenous shunt.
-
Platelet Labeling: Isolate autologous platelets and label them with ¹¹¹Indium. Re-infuse the labeled platelets into the baboon.
-
This compound Administration: Administer this compound orally at the desired dosage (e.g., 100 mg/kg/day in two divided doses) for a specified period before and during the experiment.[1]
-
Data Acquisition: Use a scintillation camera to image the graft and quantify the deposition of ¹¹¹In-labeled platelets over a defined period (e.g., one hour).[1]
-
Analysis: Compare the platelet deposition in this compound-treated animals to a control group receiving a placebo.
Rat Model of Platelet Aggregation
This protocol is used to assess the in vivo effect of this compound on platelet aggregation.
Protocol:
-
Animal Grouping: Use retired breeder rats and divide them into treatment and control groups.
-
This compound Administration: Administer this compound orally at various doses to the treatment groups to determine the ED₅₀.
-
Blood Sampling: Collect blood samples at a specified time post-administration (e.g., 24 hours).[2]
-
Platelet Aggregate Ratio (PAR) Method:
-
Divide the blood sample into two aliquots.
-
To one aliquot, add formalin and EDTA to fix existing platelet aggregates.
-
To the second aliquot, add only EDTA.
-
Perform platelet counts on both aliquots.
-
Calculate the PAR as the ratio of the platelet count in the formalin-fixed sample to the count in the EDTA-only sample. A lower ratio indicates a higher degree of platelet aggregation.
-
-
Analysis: Determine the ED₅₀ of this compound for reducing platelet aggregate formation.[2]
Canine Femoral Artery Thrombosis Model
This model evaluates the effect of this compound on occlusive thrombus formation in a larger animal.
Protocol:
-
Animal Preparation: Anesthetize a healthy dog and surgically expose a segment of the femoral artery.
-
Thrombosis Induction: Induce arterial thrombosis using a standardized method. A common technique is the application of ferric chloride (FeCl₃) to the adventitial surface of the artery.
-
Isolate a segment of the femoral artery.
-
Apply a filter paper saturated with a specific concentration of FeCl₃ (e.g., 35-50%) to the artery for a defined period (e.g., 5-10 minutes).
-
-
This compound Administration: Administer this compound, either orally or intravenously, before or after the induction of thrombosis, according to the study design.
-
Blood Flow Monitoring: Continuously monitor blood flow in the femoral artery distal to the injury site using a Doppler flow probe.
-
Outcome Assessment: The primary endpoint is the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specified timeframe.
-
Analysis: Compare the outcomes in the this compound-treated group to a control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in thrombosis research.
Caption: Workflow for the canine femoral artery thrombosis model.
Caption: this compound's potential inhibition of the cyclo-oxygenase pathway.
Caption: Comparative efficacy of this compound across animal models.
Conclusion
The available data suggests that this compound exhibits antithrombotic effects in certain animal models, particularly in rats and dogs, where it has been shown to inhibit platelet aggregation and reduce thrombotic occlusion.[2][3] However, in non-human primate models, its efficacy appears to be limited.[1] The primary mechanism of action is likely related to the inhibition of platelet function, potentially through the cyclo-oxygenase pathway, rather than an effect on platelet serotonin levels.[2] Researchers using this compound should carefully consider the choice of animal model and the specific endpoints to be measured, as these factors can significantly influence the observed outcomes. The provided protocols and data serve as a valuable resource for designing future preclinical studies on this compound and other potential antithrombotic agents.
References
- 1. Studies of this compound in experimental thrombosis in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new in vivo model of arterial thrombosis: the effect of administration of ticlopidine and verapamil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Suloctidil Dose-Response in Cultured Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil is a vasoactive drug that has been investigated for its antithrombotic and vasorelaxant properties. One of its key mechanisms of action involves the modulation of endothelial cell function. These application notes provide a summary of the known dose-response effects of this compound on cultured endothelial cells, focusing on the stimulation of prostacyclin (PGI2) release. Detailed experimental protocols are provided to enable the replication and further investigation of these effects.
Data Presentation
Currently, publicly available data on the dose-response of this compound in cultured endothelial cells is limited. The primary reported effect is the stimulation of prostacyclin (PGI2) release.
Table 1: Effect of this compound on Prostacyclin (PGI2) Release from Cultured Endothelial Cells
| Parameter | This compound Concentration | Cell Type | Observed Effect | Reference |
| PGI2 Release | 10 µM | Bovine Aortic Endothelial Cells | Stimulation of PGI2 release | [1] |
| PGI2 Release | 10 µM | Human Umbilical Vein Endothelial Cells | Stimulation of PGI2 release | [1] |
Signaling Pathway
This compound's effect on endothelial cells, particularly the stimulation of PGI2 synthesis, is linked to its activity as a calcium channel blocker and its ability to mobilize arachidonic acid. The proposed signaling pathway is as follows:
-
Calcium Influx: this compound, acting as a calcium antagonist, modulates intracellular calcium levels. While the precise mechanism of how it stimulates PGI2 release in this context is not fully elucidated, calcium signaling is a critical component in the activation of phospholipases.
-
Phospholipase A2 Activation: The change in intracellular calcium is hypothesized to activate phospholipase A2 (PLA2).
-
Arachidonic Acid Mobilization: Activated PLA2 cleaves membrane phospholipids, leading to the release of arachidonic acid.[1]
-
Prostacyclin Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2), which is subsequently converted to prostacyclin (PGI2) by prostacyclin synthase.
-
PGI2 Release: PGI2 is released from the endothelial cells and acts as a potent vasodilator and inhibitor of platelet aggregation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response effects of this compound on cultured endothelial cells.
Endothelial Cell Culture
Objective: To maintain healthy and viable human umbilical vein endothelial cells (HUVECs) for subsequent experiments.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.05%)
-
Culture flasks or plates, tissue culture treated
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Pre-warm all media and reagents to 37°C.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed endothelial cell growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed onto a tissue culture-treated flask at a density of 2,500-5,000 cells/cm².
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at the appropriate density.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a range of this compound concentrations on the viability of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in endothelial cell growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
96-well tissue culture plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling medium, and fix and denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for the recommended time.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Plot the dose-response curve to determine the EC50 for proliferation.
Prostacyclin (PGI2) Release Assay (Radioimmunoassay)
Objective: To quantify the dose-dependent effect of this compound on the release of PGI2 from endothelial cells.
Materials:
-
Confluent HUVEC monolayers in culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution
-
Radioimmunoassay (RIA) kit for 6-keto-PGF1α (the stable metabolite of PGI2)
-
Scintillation counter
Protocol:
-
Wash confluent HUVEC monolayers twice with pre-warmed KRB buffer.
-
Add KRB buffer containing various concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Measure the concentration of 6-keto-PGF1α in the supernatant using a commercial RIA kit according to the manufacturer's protocol.
-
Briefly, this involves competing the 6-keto-PGF1α in the sample with a fixed amount of radiolabeled 6-keto-PGF1α for a limited number of antibody binding sites.
-
Separate the antibody-bound and free radiolabeled antigen and measure the radioactivity.
-
Construct a standard curve and determine the concentration of 6-keto-PGF1α in the samples.
-
Plot the PGI2 release against the this compound concentration to generate a dose-response curve.
Conclusion
The available data indicates that this compound stimulates prostacyclin release from cultured endothelial cells, a mechanism that likely contributes to its therapeutic effects. However, a comprehensive understanding of its dose-response relationship, particularly concerning cell viability and proliferation, requires further investigation. The protocols outlined in these application notes provide a framework for researchers to conduct such studies and further elucidate the cellular and molecular mechanisms of this compound's action on the endothelium.
References
Application Notes and Protocols: Electrophysiological Studies of Suloctidil on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of suloctidil on calcium channels based on available literature and offer detailed protocols for conducting electrophysiological experiments to further investigate its mechanism of action.
Introduction
This compound, a vasodilator developed in the 1970s, has been shown to exhibit calcium channel blocking properties.[1] Understanding the precise electrophysiological effects of this compound on voltage-gated calcium channels is crucial for elucidating its mechanism of action and potential therapeutic applications. This document outlines the current knowledge and provides standardized protocols for researchers to study the interaction of this compound with calcium channels using patch-clamp electrophysiology.
Quantitative Data Summary
Based on functional assays in isolated rat aorta, this compound has been shown to act as a competitive antagonist of calcium channels. The following table summarizes the available quantitative data for this compound in comparison to other well-known calcium channel blockers.
| Compound | pA2 Value (Rat Aorta) | Notes |
| This compound | 7.50 | Exhibits competitive antagonism of Ca2+-induced contractions. More potent in smaller arteries (mesenteric and saphenous) than in the aorta.[2] |
| Nifedipine | 9.96 | A potent dihydropyridine L-type calcium channel blocker.[2] |
| Cinnarizine | 7.90 | A non-selective calcium channel blocker.[2] |
| Verapamil | 8.10 | A phenylalkylamine L-type calcium channel blocker.[2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Postulated Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized mechanism of this compound's action on vascular smooth muscle cells, leading to vasodilation.
Caption: Postulated mechanism of this compound-induced vasodilation.
Experimental Protocols
To further characterize the electrophysiological effects of this compound on calcium channels, the following detailed protocols for whole-cell patch-clamp recordings are provided. These protocols are based on standard methodologies for studying calcium channel modulation.
Protocol 1: Whole-Cell Voltage-Clamp Recordings of L-type Calcium Currents
Objective: To determine the effect of this compound on the amplitude and kinetics of L-type calcium channel currents (ICa,L).
1. Cell Preparation:
-
Use a cell line stably expressing the human L-type calcium channel α1c subunit (Cav1.2), such as HEK293 cells, or primary cells known to express L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells).
-
Culture cells to 60-80% confluency on glass coverslips.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit ICa,L.
-
Allow for a 10-second interval between voltage steps.
4. This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the recording chamber with the control external solution to obtain a stable baseline recording of ICa,L.
-
Apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) to the cell and record the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the control external solution to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationships in the absence and presence of this compound.
-
Generate a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
Analyze the voltage-dependence of the block by comparing the inhibition at different test potentials.
-
Examine the effects of this compound on the activation and inactivation kinetics of the channel.
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Protocol 2: Investigating the Voltage-Dependence of this compound Block
Objective: To determine if the blocking effect of this compound is dependent on the membrane potential, which can provide insights into its interaction with different states of the calcium channel (resting, open, inactivated).
1. Cell Preparation and Solutions:
-
As described in Protocol 1.
2. Electrophysiological Recording Protocol:
-
Establish a whole-cell configuration.
-
To study the effect on the resting state: Hold the membrane potential at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a test pulse (e.g., to +10 mV) to elicit ICa,L before and after the application of this compound.
-
To study the effect on the inactivated state: Use a two-pulse protocol. From a holding potential of -80 mV, apply a conditioning prepulse to a depolarized potential (e.g., 0 mV for 1 second) to inactivate the channels. Then, apply a brief test pulse to +10 mV to assess the available current. Compare the current in the absence and presence of this compound.
-
Construct steady-state inactivation curves by applying a series of 5-second conditioning prepulses to various potentials (e.g., from -100 mV to +20 mV) before a constant test pulse (e.g., to +10 mV). Plot the normalized peak current as a function of the prepulse potential. Compare the curves in the absence and presence of this compound.
3. Data Analysis:
-
Compare the degree of block at different holding potentials. A more pronounced block at depolarized potentials suggests preferential binding to the inactivated state of the channel.
-
Analyze any shifts in the voltage-dependence of steady-state inactivation. A hyperpolarizing shift in the presence of this compound also indicates preferential binding to the inactivated state.
Logical Diagram for Determining State-Dependent Block
Caption: Logic for assessing state-dependent block by this compound.
Conclusion
The provided application notes and protocols offer a framework for the detailed electrophysiological characterization of this compound's effects on calcium channels. While existing data from functional studies suggest a competitive antagonism, rigorous patch-clamp studies are necessary to determine its precise mechanism of action, including its selectivity for different calcium channel subtypes, its IC50, and the voltage- and state-dependence of its blocking action. The outlined protocols can be adapted to investigate these properties and contribute to a more comprehensive understanding of this compound's pharmacology.
References
Application Notes and Protocols for High-Throughput Screening of Suloctidil-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a compound originally developed as a vasodilator, has demonstrated potent inhibitory effects on platelet aggregation and smooth muscle contraction. Its mechanism of action is primarily attributed to the blockade of voltage-gated calcium channels, which play a critical role in both processes. Despite its therapeutic potential, this compound was withdrawn from the market due to concerns about hepatotoxicity. Nevertheless, its unique profile as a dual inhibitor of platelet aggregation and vasodilation makes its scaffold an attractive starting point for the development of novel anti-thrombotic and cardiovascular agents with improved safety profiles.
These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify this compound-like compounds. The protocols herein describe a primary screen focused on the inhibition of platelet aggregation, a secondary screen to confirm calcium channel blockade, and a counter-screen to flag potential hepatotoxicity.
Signaling Pathways of Interest
Platelet Aggregation Signaling
Platelet activation and subsequent aggregation is a complex process initiated by various agonists like ADP, collagen, and thrombin. A key downstream event is the increase in intracellular calcium concentration ([Ca2+]), which triggers a cascade of events leading to the activation of GPIIb/IIIa receptors, enabling platelets to bind to fibrinogen and aggregate. This compound-like compounds are expected to interfere with this pathway, primarily by blocking the influx of extracellular calcium.
High-Throughput Screening Workflow
The proposed HTS workflow is a multi-stage process designed to efficiently identify and characterize promising lead compounds. It begins with a primary screen for inhibitors of platelet aggregation, followed by a secondary screen to confirm the mechanism of action via calcium channel blockade. A crucial counter-screen for hepatotoxicity is integrated to eliminate compounds with potential safety liabilities early in the discovery process.
Data Presentation
Quantitative data for this compound and representative calcium channel blockers are summarized below. These values can serve as benchmarks for the HTS campaign.
| Compound | Assay | Agonist/Channel | IC50 (µM) | Reference |
| This compound | Platelet Aggregation (rat) | ADP | 16.1 (ED50, mg/kg in vivo) | [1] |
| Platelet Aggregation (human) | ADP | Not specified | [2] | |
| Platelet Aggregation (human) | Collagen | Not specified | [2] | |
| Platelet Aggregation (human) | Epinephrine | Not specified | [2] | |
| Mibefradil | T-type Calcium Channel (α1H) | - | 0.14 | [3] |
| L-type Calcium Channel (α1C) | - | 13 | [3] | |
| Verapamil | L-type Calcium Channel | - | ~1 | [1] |
| Nifedipine | L-type Calcium Channel | - | ~0.1 | [4] |
Experimental Protocols
Protocol 1: Primary High-Throughput Platelet Aggregation Assay (Turbidity-Based)
This assay measures platelet aggregation by detecting changes in light transmittance through a suspension of platelets in a microplate format.
Materials and Reagents:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Tyrode's buffer
-
Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin
-
Test compounds dissolved in DMSO
-
384-well clear-bottom microplates
-
Microplate reader with shaking capability and absorbance detection at 600 nm
Procedure:
-
Platelet Preparation: Prepare PRP from fresh human blood by centrifugation. For washed platelets, perform additional washing and resuspension steps in Tyrode's buffer to a concentration of 2-3 x 10^8 platelets/mL.
-
Compound Plating: Dispense test compounds and controls (vehicle and positive control inhibitor) into the 384-well microplate.
-
Platelet Addition: Add platelet suspension to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Agonist Addition: Add the chosen agonist (e.g., ADP to a final concentration of 10 µM) to all wells simultaneously using a liquid handler.
-
Aggregation Measurement: Immediately begin monitoring the change in absorbance at 600 nm every 30 seconds for 15-20 minutes with continuous shaking at 37°C. Platelet aggregation will cause a decrease in absorbance (increase in light transmittance).
-
Data Analysis: Calculate the rate of aggregation and the maximal aggregation for each well. Determine the IC50 values for active compounds.
Protocol 2: Secondary High-Throughput Calcium Flux Assay (Fluorescence-Based)
This assay measures changes in intracellular calcium concentration in response to stimuli in a cell line expressing the target calcium channel.
Materials and Reagents:
-
HEK293 cells stably expressing a voltage-gated calcium channel (e.g., CaV1.2 for L-type or CaV3.2 for T-type)
-
Cell culture medium (e.g., DMEM)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium chloride (KCl) solution for depolarization
-
Test compounds dissolved in DMSO
-
384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293 cells into the 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Compound Addition: Add test compounds and controls to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Flux Measurement: Place the microplate in the fluorescence reader. Establish a baseline fluorescence reading. Add a depolarizing stimulus (e.g., KCl solution) to all wells to open the voltage-gated calcium channels. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the peak fluorescence response and determine the IC50 values for active compounds that inhibit this response.
Protocol 3: Counter-Screen - In Vitro Hepatotoxicity Assay (LDH Release)
This assay assesses compound-induced cytotoxicity in a human hepatocyte cell line by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates compromised cell membrane integrity.
Materials and Reagents:
-
HepG2 or other human hepatocyte cell line
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
LDH cytotoxicity assay kit
-
96- or 384-well clear-bottom microplates
Procedure:
-
Cell Plating: Seed HepG2 cells into microplates and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls (vehicle and a known hepatotoxin as a positive control).
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
LDH Measurement: After incubation, collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions, which typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Cell Lysis: Lyse the remaining cells in the plate to determine the maximum LDH release.
-
Data Analysis: Calculate the percentage of LDH release for each compound concentration relative to the maximum LDH release control. Determine the CC50 (cytotoxic concentration 50%) for each compound.
Definition of "this compound-Like" Chemical Space
For the purpose of this HTS campaign, "this compound-like" compounds are defined based on the following structural and physicochemical properties derived from the this compound scaffold (a substituted phenylpropanolamine):
-
Core Scaffold: Presence of a 1-phenyl-2-aminopropanol backbone.
-
Lipophilicity: LogP in the range of 3-6.
-
Molecular Weight: Between 300 and 500 g/mol .
-
Key Functional Groups:
-
A secondary or tertiary amine.
-
A hydroxyl group on the benzylic carbon.
-
A substituted phenyl ring, with a preference for lipophilic and electronically neutral or withdrawing groups at the para-position.
-
A focused library of compounds fitting this profile should be assembled for the primary screen.
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the high-throughput screening of this compound-like compounds. By employing a tiered screening approach that includes primary functional screening, secondary mechanistic confirmation, and essential counter-screening for toxicity, researchers can efficiently identify novel lead candidates with the desired dual antiplatelet and vasodilatory activity and an improved safety profile. The provided diagrams and data tables serve as valuable resources for visualizing the biological context and for benchmarking the performance of the screening assays.
References
- 1. color | Graphviz [graphviz.org]
- 2. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Suloctidil: Application Notes and Protocols for Microcirculation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil is a vasoactive drug that was historically used for peripheral vascular diseases. Its multifaceted mechanism of action, encompassing vasodilation and antiplatelet effects, makes it a continued subject of interest in microcirculation studies. These notes provide an overview of its applications and detailed protocols for its investigation. This compound acts as a calcium antagonist and antispasmodic on arteries.[1][2] It has also been shown to be an effective agent in reducing platelet aggregate formation.[3]
Mechanism of Action
This compound's primary effects on the microvasculature are achieved through two main pathways:
-
Vascular Smooth Muscle Relaxation: this compound functions as a calcium channel blocker in arterial smooth muscle.[2] By inhibiting the influx of extracellular calcium, it prevents the activation of contractile proteins, leading to vasodilation and an increase in blood flow. It appears to be more potent in smaller arteries compared to larger ones like the aorta.[2]
-
Inhibition of Platelet Aggregation: The drug exhibits significant antiplatelet activity.[3][4] While the exact mechanism is not fully elucidated, it is known to reduce the formation of platelet aggregates.[3] Studies in patients have demonstrated that this compound can prolong shortened platelet survival time and reduce plasma levels of betathromboglobulin (BTG), a protein released from activated platelets.[5]
References
- 1. Effect of this compound on cerebral circulation patterns of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Suloctidil's Vascular Effects Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture models to assess the multifaceted vascular effects of Suloctidil. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanisms of action on endothelial cells, vascular smooth muscle cells, and platelets.
Introduction to this compound's Vascular Effects
This compound, a vasoactive drug, exhibits a range of effects on the vascular system. Its primary mechanisms of action include vasodilation, antiplatelet activity, and modulation of endothelial cell function. Understanding these effects at a cellular level is crucial for elucidating its therapeutic potential. In vitro cell culture models offer a controlled environment to dissect the specific cellular and molecular pathways modulated by this compound.
Key reported vascular effects of this compound include:
-
Vasorelaxation: this compound acts as a calcium channel blocker in arteries, inhibiting contractions induced by increased extracellular calcium.[1]
-
Antiplatelet Activity: It is known to be an antiplatelet agent, inhibiting platelet aggregation and the uptake of serotonin (5-HT).[2][3]
-
Endothelial Stimulation: this compound stimulates the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, from the vascular endothelium.[4]
Recommended Cell Culture Models
To investigate the diverse vascular effects of this compound, the following cell culture models are recommended:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Ideal for studying endothelial-dependent effects such as prostacyclin release, angiogenesis (tube formation), and cell permeability.[4][5][6][7][8]
-
Vascular Smooth Muscle Cells (VSMCs): Essential for assessing direct effects on vascular tone, including proliferation and migration, which are key events in vascular remodeling.[9][10][11][12][13]
-
Platelet-Rich Plasma (PRP): The standard for in vitro assessment of platelet aggregation and function.[14][15][16][17][18]
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound's vascular effects. This data can serve as a reference for dose-ranging studies in the described cell culture models.
| Parameter | Value | Cell/System | Reference |
| Ca2+ Channel Blockade (pA2 value) | 7.50 | Rat Aorta | [1] |
| Inhibition of 14C-5-HT Uptake (IC50) | 6.4 µM | Rat Platelets | [2] |
| Stimulation of PGI2 Release | 10 µM | Rabbit Aorta, Dog Vena Cava, Dog Portal Vein, Bovine Aortic and Human Umbilical Vein Endothelial Cells | [4] |
| Anti-aggregatory Activity (ED50) | 16.1 mg/kg (in vivo) | Rat | [2][3] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay models the formation of three-dimensional vessel-like structures and is used to assess the pro- or anti-angiogenic potential of this compound.[19][20][21]
Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw BME on ice and pipette 50-80 µL into each well of a pre-cooled 96-well plate. Ensure even distribution and incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Seeding: Harvest HUVECs (70-90% confluent) using a non-enzymatic cell dissociation solution (e.g., Accutase). Resuspend cells in basal medium containing various concentrations of this compound or vehicle control.
-
Seed 1x10^4 - 1.5x10^4 cells per well onto the solidified BME.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Visualization and Analysis:
-
After incubation, carefully remove the medium.
-
Label the cells with Calcein AM (e.g., 8 µg/mL in HBSS) for 30-40 minutes at 37°C.[19]
-
Wash the wells with HBSS.[19]
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental Workflow for Endothelial Cell Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Vascular Smooth Muscle Cell (VSMC) Migration Assay
This assay, often performed using a Boyden chamber or Transwell system, assesses the ability of this compound to modulate VSMC migration, a critical process in vascular remodeling.[9][11]
Objective: To determine the effect of this compound on the migration of VSMCs towards a chemoattractant.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs) or other VSMCs
-
VSMC Growth Medium and Basal Medium
-
Transwell inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., PDGF, 20 ng/mL)[13]
-
This compound stock solution
-
Calcein AM or DAPI for staining
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture VSMCs to ~80% confluency. Serum-starve the cells for 24 hours in basal medium prior to the assay.
-
Assay Setup:
-
Add basal medium containing the chemoattractant to the lower chamber of the Transwell plate.
-
Harvest and resuspend the serum-starved VSMCs in basal medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for 4-8 hours.
-
Analysis:
-
Remove the inserts from the plate.
-
Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Experimental Workflow for VSMC Migration Assay
Caption: Workflow for the VSMC Transwell migration assay.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.[14][15][18]
Objective: To quantify the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood in sodium citrate tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
This compound stock solution
-
Aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Assay Procedure:
-
Adjust the aggregometer baseline to 0% aggregation with PRP and to 100% aggregation with PPP.
-
Pipette PRP into a cuvette with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2 minutes) at 37°C.[15]
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for several minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value of this compound for the inhibition of platelet aggregation.
-
Signaling Pathway of this compound's Vascular Effects
Caption: this compound's main mechanisms of vascular action.
References
- 1. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulodexide suppresses inflammation in human endothelial cells and prevents glucose cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Aggregation Assay [bio-protocol.org]
- 17. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
- 20. ibidi.com [ibidi.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models to Study Suloctidil's Antithrombotic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vivo models for the investigation of the antithrombotic properties of Suloctidil. The protocols detailed herein are based on published research methodologies and are intended to offer a framework for preclinical assessment of this compound and other potential antithrombotic agents.
Introduction to this compound's Antithrombotic Activity
This compound is a compound that has demonstrated antithrombotic effects, primarily attributed to its antiplatelet activity.[1][2] While initial hypotheses centered on its interaction with platelet serotonin (5-HT), subsequent research suggests that the primary mechanism of action is likely the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] This inhibition curtails the arachidonic acid cascade, leading to a reduction in the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[4][5][6] Understanding the efficacy and mechanistic nuances of this compound in relevant physiological settings is crucial for its development and clinical application. The in vivo models described below provide robust platforms for these investigations.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Species | Key Parameter | This compound Dose | Outcome | Reference |
| Platelet Aggregate Formation | Rat | ED50 | 16.1 mg/kg | Reduction in platelet aggregates | [1] |
| Chronic Arterial Thromboembolism | Baboon | Cannula Platelet Consumption | 20 mg/kg/day | No significant effect observed | |
| Acute Arterial Thrombosis | Baboon | 111In-Platelet Deposition | 100 mg/kg/day | No significant difference from control |
Table 2: Clinical and Ex Vivo Data on this compound
| Study Type | Population | Key Parameter | This compound Dose | Outcome | Reference |
| Double-Blind, Placebo-Controlled Trial | Patients with shortened platelet survival time | Platelet Survival Time (PST) | 600 mg/day | Increased PST from 94.5 hrs to 110.6 hrs | |
| Double-Blind, Placebo-Controlled Trial | Patients with shortened platelet survival time | Plasma Beta-Thromboglobulin (BTG) | 600 mg/day | Decreased plasma BTG from 65.8 ng/ml to 42.8 ng/ml | |
| Double-Blind Crossover Study | Patients with idiopathic recurrent vein thrombosis | Thrombotic Events | Not specified | No thrombotic events occurred during this compound therapy, compared to 12 with placebo |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats
This model is a widely used and reproducible method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents.
Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vascular endothelium, leading to the formation of a platelet-rich thrombus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Operating microscope or magnifying loupes
-
Ferric chloride (FeCl₃) solution (10-50% in distilled water)
-
Filter paper discs (2-3 mm diameter)
-
Doppler ultrasound flow probe
-
Heparinized saline
-
This compound or vehicle control
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery. Take care to avoid damage to the vagus nerve.
-
Baseline Blood Flow Measurement: Place a Doppler flow probe around the exposed artery to measure baseline blood flow.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, oral gavage) at a specified time before thrombus induction.
-
Thrombus Induction:
-
Saturate a small filter paper disc with the FeCl₃ solution.
-
Carefully place the saturated filter paper on the adventitial surface of the carotid artery for a defined period (typically 3-10 minutes).
-
After the application time, remove the filter paper and rinse the artery with saline.
-
-
Thrombus Formation Monitoring: Continuously monitor blood flow using the Doppler probe. The time to occlusion (cessation of blood flow) is the primary endpoint.
-
Data Analysis: Compare the time to occlusion in the this compound-treated group with the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine significance.
-
Histological Confirmation (Optional): At the end of the experiment, the thrombosed arterial segment can be excised, fixed in formalin, and processed for histological staining (e.g., Hematoxylin and Eosin) to confirm thrombus formation.
Caption: Workflow for the FeCl₃-Induced Arterial Thrombosis Model in Rats.
Dacron Vascular Graft-Induced Arterial Thrombosis Model in Baboons
This model simulates thrombus formation on a foreign surface under arterial flow conditions, which is relevant to thrombotic events associated with vascular grafts and other medical devices.
Principle: A segment of Dacron vascular graft is inserted into an arteriovenous shunt, and the accumulation of radiolabeled platelets on the graft is quantified.
Materials:
-
Male baboons (Papio anubis)
-
Anesthetic and surgical monitoring equipment
-
Chronic arteriovenous Silastic shunts
-
Dacron vascular graft segments (4 mm internal diameter)
-
¹¹¹In-oxine for platelet labeling
-
Scintillation camera
-
This compound or vehicle control
Protocol:
-
Animal Preparation and Shunt Placement: Surgically create a chronic arteriovenous shunt between the femoral artery and vein. Allow the animal to recover fully.
-
Platelet Labeling:
-
Draw autologous blood and isolate platelet-rich plasma.
-
Label the platelets with ¹¹¹In-oxine according to standard procedures.
-
Re-infuse the labeled platelets into the baboon.
-
-
Drug Administration: Administer this compound or vehicle control orally at the desired dosage regimen for a specified period before the experiment.
-
Graft Placement:
-
Under anesthesia, interpose a segment of the Dacron vascular graft into the arteriovenous shunt.
-
-
Imaging and Quantification:
-
Position the baboon under a scintillation camera.
-
Acquire dynamic images for at least 60 minutes to measure the deposition of ¹¹¹In-labeled platelets onto the graft.
-
-
Data Analysis: Quantify the radioactivity accumulated on the graft over time. Compare the platelet deposition in the this compound-treated group to the control group.
References
- 1. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thromboxane A2 synthetase inhibition, singly and combined with thromboxane A2/prostaglandin endoperoxide receptor antagonism, on inositol phospholipid turnover and on 5-HT release by washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The modification of the biosynthesis and effect of thromboxane A2 and prostacyclin by trapidil (Rocornal)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Suloctidil as a Reference Compound in Hepatotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a peripheral vasodilator formerly used for vascular disorders, has been identified as a compound with hepatotoxic potential, leading to its withdrawal from the market.[1] This known hepatotoxicity, particularly its association with drug-induced liver injury (DILI), makes it a relevant candidate for use as a reference compound in various in vitro hepatotoxicity assays.[2] These assays are crucial in preclinical drug development to identify and characterize the potential of new chemical entities to cause liver damage.
This document provides detailed application notes and protocols for utilizing a compound with known hepatotoxic properties, such as this compound, as a reference in key hepatotoxicity assays. While specific quantitative data for this compound in these modern in vitro assays are not widely published, this guide will use well-characterized hepatotoxins as examples to demonstrate the principles and expected outcomes. The primary assays covered include the assessment of cholestatic potential via Bile Salt Export Pump (BSEP) inhibition, mitochondrial toxicity, and general cytotoxicity in relevant liver cell models.
Key Mechanisms of this compound-Associated Hepatotoxicity
The hepatotoxicity associated with this compound is suggestive of mechanisms that are common in drug-induced liver injury. These may include:
-
Cholestasis: Interference with the excretion of bile acids from hepatocytes. Inhibition of the Bile Salt Export Pump (BSEP) is a primary mechanism for drug-induced cholestasis.
-
Mitochondrial Dysfunction: Impairment of mitochondrial function can lead to a cellular energy crisis, oxidative stress, and initiation of cell death pathways.
-
Cytotoxicity: Direct damage to hepatocytes, leading to necrosis or apoptosis.
These mechanisms can be investigated using a panel of in vitro assays where a reference compound with known effects is essential for assay validation and interpretation of results.
I. BSEP Inhibition Assay for Cholestatic Potential
Inhibition of the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, is a key initiating event in drug-induced cholestatic liver injury. The accumulation of cytotoxic bile salts within hepatocytes leads to cellular damage.
Application Note:
This assay evaluates the potential of a test compound to inhibit BSEP-mediated transport of a probe substrate into inverted membrane vesicles derived from cells overexpressing human BSEP. A known BSEP inhibitor should be used as a positive control to validate the assay performance.
Reference Compounds for BSEP Inhibition:
| Reference Compound | Reported IC50 (µM) |
| Troglitazone | ~1.3 - 25 |
| Cyclosporine A | ~1 - 10 |
| Glibenclamide | ~5 - 30 |
| Bosentan | ~15 - 50 |
Note: IC50 values can vary depending on the specific assay conditions and probe substrate used.
Experimental Protocol: BSEP Inhibition in Membrane Vesicles
1. Materials:
-
HEK293 or Sf9 cell membrane vesicles overexpressing human BSEP (commercially available)
-
Control membrane vesicles (without BSEP expression)
-
[³H]-Taurocholic acid (probe substrate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.4, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions
-
Test compound and reference inhibitor (e.g., Troglitazone) dissolved in DMSO
-
Scintillation fluid and vials
2. Procedure:
-
Thaw BSEP and control membrane vesicles on ice.
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, test/reference compound, and membrane vesicles.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the transport reaction by adding a mixture of [³H]-Taurocholic acid and either ATP (to measure active transport) or AMP (as a negative control).
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
-
Determine the percent inhibition of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of BSEP Inhibition Workflow
Caption: Workflow for the BSEP inhibition vesicular transport assay.
II. Mitochondrial Toxicity Assay (Glucose vs. Galactose)
Mitochondrial dysfunction is a common mechanism of drug-induced hepatotoxicity.[3] Cells grown in standard high-glucose media can rely on glycolysis for ATP production, masking the effects of mitochondrial toxicants. By forcing cells to use galactose, which necessitates oxidative phosphorylation for energy production, their sensitivity to mitochondrial inhibitors is significantly increased.
Application Note:
This assay compares the cytotoxicity of a compound in HepaRG cells cultured in media containing either glucose or galactose. A significantly lower IC50 value in galactose medium indicates mitochondrial toxicity. HepaRG cells are a suitable human-derived model as they are metabolically competent.
Reference Compounds for Mitochondrial Toxicity:
| Reference Compound | Typical IC50 Ratio (Glucose/Galactose) | Notes |
| Rotenone | >10 | Complex I inhibitor |
| Antimycin A | >10 | Complex III inhibitor |
| Oligomycin | >10 | ATP synthase inhibitor |
| Chlorpromazine | ~3-5 | Mixed cytotoxic and mitochondrial effects |
Experimental Protocol: Glucose/Galactose Mitochondrial Toxicity Assay
1. Materials:
-
Differentiated HepaRG cells
-
Williams' E Medium without glucose
-
Glucose and Galactose stock solutions
-
Fetal Bovine Serum (FBS)
-
Test compound and reference mitochondrial toxin (e.g., Rotenone)
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)
2. Procedure:
-
Seed differentiated HepaRG cells in 96-well plates and allow them to attach and recover.
-
Prepare two sets of media: one supplemented with glucose (e.g., 25 mM) and the other with galactose (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and reference toxin in both glucose and galactose media.
-
Replace the culture medium in the cell plates with the compound-containing media (one plate for glucose, one for galactose).
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
At the end of the incubation, measure cell viability using a chosen method (e.g., add MTT reagent, incubate, and then solubilize formazan crystals to read absorbance).
3. Data Analysis:
-
Calculate percent viability relative to the vehicle control for both glucose and galactose conditions.
-
Determine the IC50 values for the test compound in both media by plotting viability against compound concentration.
-
A potent mitochondrial toxicant will show a significantly lower IC50 value in the galactose medium compared to the glucose medium (typically a ratio of >3 is considered significant).
Visualization of Mitochondrial Toxicity Logic
Caption: Logic of the glucose vs. galactose mitochondrial toxicity assay.
III. General Cytotoxicity Assay in HepaRG Cells
Assessing the direct cytotoxic potential of a compound is a fundamental step in hepatotoxicity screening. This assay determines the concentration at which a compound causes cell death in a metabolically competent liver cell line.
Application Note:
This protocol measures the dose-dependent cytotoxicity of a compound in differentiated HepaRG cells after a defined exposure period (e.g., 48 hours). The resulting IC50 value provides a benchmark for the compound's general toxicity to hepatocytes.
Reference Compounds for Cytotoxicity:
| Reference Compound | Reported IC50 in HepaRG/HepG2 (µM) |
| Chlorpromazine | ~10 - 50 |
| Acetaminophen | >5000 (without metabolic activation context) |
| Diclofenac | ~100 - 500 |
| Doxorubicin | ~0.1 - 1 |
Note: IC50 values are highly dependent on the cell line, exposure time, and viability assay used.
Experimental Protocol: MTT Cytotoxicity Assay
1. Materials:
-
Differentiated HepaRG cells
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Standard culture medium (e.g., Williams' E Medium with supplements)
-
Test compound and reference cytotoxicant (e.g., Chlorpromazine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
2. Procedure:
-
Seed differentiated HepaRG cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound and a reference compound in culture medium.
-
Remove the existing medium from the cells and add the compound-containing medium.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 value.
Visualization of Cholestatic Injury Signaling
Caption: Simplified signaling in drug-induced cholestatic liver injury.
Conclusion
The use of well-characterized reference compounds is indispensable for the validation and interpretation of in vitro hepatotoxicity assays. While this compound is a documented hepatotoxin, the lack of readily available in vitro IC50 data necessitates the use of other established reference compounds like troglitazone, rotenone, and chlorpromazine to ensure assay robustness. The protocols and data presented in these application notes provide a framework for researchers in drug development to assess the hepatotoxic potential of new drug candidates by evaluating key mechanisms of liver injury, including cholestasis, mitochondrial dysfunction, and general cytotoxicity. This multi-parametric approach allows for a more comprehensive risk assessment in preclinical safety studies.
References
Troubleshooting & Optimization
Overcoming Suloctidil solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil, focusing on overcoming its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sulfur-containing aminoalcohol that was developed as a vasodilator.[1] It is a highly lipophilic compound with a high partition coefficient (LogP) of 5.61, leading to extremely limited aqueous solubility (approximately 0.000974 mg/mL).[2] This poor water solubility presents a significant challenge for its use in in vitro and in vivo experiments that require dissolution in aqueous buffers.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in an aqueous buffer or cell culture medium to the desired final concentration.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue with highly hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions. For example, dilute the stock 1:10 in the buffer, vortex thoroughly, and then proceed with further dilutions.
-
Increase Final DMSO Concentration (with caution): Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and some up to 1%.[3] Increasing the final DMSO concentration in your assay may help maintain this compound's solubility. However, it is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use of a Carrier Protein: For cell culture experiments, diluting the DMSO stock into a serum-containing medium can be beneficial. The serum proteins can help to solubilize the compound and prevent precipitation.
-
Sonication: After dilution, briefly sonicating the solution may help to redissolve any small precipitates that have formed.
Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer like PBS?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High lipophilicity and extremely low aqueous solubility of this compound. | Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitate forms immediately upon adding DMSO stock to buffer. | Rapid change in solvent polarity. | Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer first, mix well, and then add this to the final volume. Consider pre-mixing the buffer with a small amount of DMSO before adding the this compound stock.[4] |
| Cloudiness or precipitate appears over time in the final working solution. | The concentration of this compound is above its solubility limit in the final buffer composition. | Decrease the final concentration of this compound. Alternatively, if experimentally permissible, increase the final concentration of the co-solvent (DMSO). Always include a vehicle control. |
| Inconsistent experimental results. | Potential precipitation of this compound in the assay medium, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider using a formulation with solubilizing agents like surfactants (e.g., Tween 80), though this would require validation for your specific assay. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 337.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.38 mg of this compound.
-
Vortex the tube thoroughly until the this compound powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1]
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound for 1 mL of Stock |
| 1 mM | 0.338 mg |
| 5 mM | 1.69 mg |
| 10 mM | 3.38 mg |
| 50 mM | 16.9 mg |
Note: This table is based on a molecular weight of 337.57 g/mol . Adjust calculations based on the specific molecular weight of your this compound batch.
Dilution of this compound for Cell-Based Assays
This protocol provides a general method for diluting a DMSO stock solution of this compound into a cell culture medium.
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). [3]
-
For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium (results in a 100 µM solution in 1% DMSO).
-
Add 100 µL of this intermediate dilution to 900 µL of cell culture medium to get the final 10 µM working solution with 0.1% DMSO.
-
-
Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Signaling Pathway of this compound as a Calcium Channel Blocker
Caption: this compound's mechanism of action as a calcium channel blocker.
References
Optimizing Suloctidil Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suloctidil concentration in various in vitro experimental setups. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound's primary in vitro mechanism of action is the blockade of calcium channels. It behaves as a Ca2+-channel blocker in arteries, inhibiting contractions induced by increasing extracellular calcium in depolarized arteries.[1] This effect is competitive, and in the rat aorta, the pA2 value, a measure of antagonist potency, is 7.50.[1] this compound also exhibits a non-competitive antagonism against norepinephrine-induced contractions.[1][2]
Q2: What are the known effects of this compound on platelets in vitro?
A2: this compound is known to inhibit platelet aggregation.[3] While the precise in vitro IC50 values are not consistently reported in the literature, its antiplatelet effect is a key area of investigation. It has been observed to affect platelet serotonin (5-HT) parameters, though this may not be the primary mechanism for its anti-aggregatory activity.[4]
Q3: What concentration range of this compound should I start with for my in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a good starting point for vascular smooth muscle experiments is in the micromolar range. For instance, a concentration of 10 µM has been shown to non-competitively inhibit norepinephrine-induced contractions in rat aortic strips.[2] For calcium channel blocking activity in depolarized rat aorta, competitive inhibition was observed at concentrations of 0.1 and 1.0 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare this compound for in vitro experiments?
A4: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough (typically <0.1%) to not affect the cells. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Troubleshooting Guides
Poor/No Response to this compound in Vasodilation Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider dose-response curve, starting from nanomolar to high micromolar concentrations. The pA2 value of 7.50 in rat aorta suggests potency in the sub-micromolar to micromolar range.[1] |
| Tissue Desensitization | Ensure tissues are properly equilibrated and not overstimulated with contractile agents before adding this compound. |
| Drug Instability | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Experimental Conditions | Verify the composition of the physiological salt solution, temperature, and pH, as these can affect drug activity. |
Inconsistent Results in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Step |
| Platelet Activation During Preparation | Handle platelet-rich plasma (PRP) gently to avoid premature activation. Use appropriate anticoagulants and maintain the correct temperature. |
| Variable Platelet Count | Standardize the platelet count in your PRP for all experiments to ensure consistency. |
| Agonist Concentration | Optimize the concentration of the platelet agonist (e.g., ADP, collagen) to achieve a submaximal aggregation response, which is more sensitive to inhibition. |
| Incubation Time | Standardize the pre-incubation time of platelets with this compound before adding the agonist. |
High Background in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is below toxic levels for your cell line (typically <0.1%). Run a vehicle control with the highest DMSO concentration used. |
| This compound Precipitation | Visually inspect the culture medium for any signs of drug precipitation at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay that relies on a different principle (e.g., ATP measurement). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition |
| pA2 | 7.50 | Rat | Aorta | Competitive inhibition of Ca2+-induced contractions in depolarized arteries.[1] |
| Inhibition of NE-induced contraction | pD'2 = 4.61 ± 0.41 | Rat | Aorta | Non-competitive inhibition at 10 µM this compound.[2] |
| Inhibition of CaCl2-induced contraction | pA2 = 5.96 ± 0.26 | Rat | Aorta | Competitive inhibition at 0.1 and 1.0 µM in depolarized aorta.[2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD'2 is the negative logarithm of the molar concentration of a non-competitive antagonist that produces 50% of the maximal possible inhibition.
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Rat Aorta
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Contraction:
-
Induce a stable contraction with a contractile agent such as norepinephrine (e.g., 1 µM) or by depolarizing the tissue with a high potassium solution (e.g., 60 mM KCl).
-
-
This compound Application:
-
Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Platelet Aggregation Assay
-
Blood Collection:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a defined period (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's mechanism of vasodilation.
Caption: Workflow for platelet aggregation assay.
References
- 1. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suloctidil-Induced Cytotoxicity in Cell Culture
For researchers, scientists, and drug development professionals investigating the effects of suloctidil, this technical support center provides essential guidance on navigating common challenges in cell culture experiments. This compound, a vasodilator and antiplatelet agent withdrawn from the market due to reports of liver toxicity, presents unique challenges in in vitro studies.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration (IC50) of this compound in my cell line?
A1: Specific IC50 values for this compound are not extensively reported in publicly available literature for many cell lines. As this compound was withdrawn from the market in 1985, detailed in vitro toxicological studies are limited. Therefore, it is crucial to perform a dose-response experiment to determine the IC50 in your specific cell model. We recommend a starting concentration range based on its previously studied pharmacological effects, keeping in mind that cytotoxicity in hepatocytes was a key reason for its withdrawal.
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent cell seeding density and health. This compound's mechanism may involve complex cellular interactions, so minor variations in cell passage number or confluency could lead to different responses. Also, check for issues with compound solubility and ensure your experimental controls are performing as expected.
Q3: My results suggest this compound is not cytotoxic to my cells, even at high concentrations. Is this possible?
A3: While this compound is known for its hepatotoxicity, its cytotoxic effects can be cell-type specific. Some cell lines may be less sensitive. However, it is also possible that the chosen cytotoxicity assay is not capturing the primary mechanism of cell death. For example, if this compound induces apoptosis with minimal membrane disruption, an LDH assay might show low cytotoxicity, while an MTT or a caspase activity assay would be more informative. Consider using multiple assays that measure different aspects of cell health.
Q4: What are the known or suspected mechanisms of this compound-induced cytotoxicity?
A4: this compound's primary documented toxic effect is hepatotoxicity, with reports of focal necrosis in hepatocytes.[1] Its known pharmacological action as a calcium channel blocker suggests that disruption of intracellular calcium homeostasis could be a key mechanism.[2] Additionally, some studies indicate an impact on mitochondrial morphology and function. Therefore, investigating pathways related to calcium signaling, mitochondrial dysfunction, and apoptosis is recommended.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| Seeding Density | Optimize and strictly control the cell seeding density. Overly confluent or sparse cultures can respond differently to the compound. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations, protected from light and repeated freeze-thaw cycles. |
| Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. A time-course experiment may be necessary to determine the optimal endpoint. |
Problem 2: High Background Signal in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Assay Reagent Interference | Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents (e.g., reduction of MTT by the compound itself). |
| Serum Interference | Some assay components can interact with serum proteins. If possible, reduce the serum concentration during the final assay step or use serum-free media if it does not compromise cell health for the duration of the assay. |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cultures for any signs of contamination. |
Problem 3: Discrepancies Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Different Mechanisms of Cell Death | This compound may induce different cell death pathways. Use a panel of assays to get a comprehensive picture. For example, combine a membrane integrity assay (LDH) with a metabolic assay (MTT) and an apoptosis assay (Annexin V/PI staining or caspase activity). |
| Timing of Assay | The kinetics of different cell death markers can vary. For example, caspase activation may occur earlier than significant membrane leakage. Perform a time-course experiment to identify the optimal time point for each assay. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits 50% of cell viability in a 96-well plate format.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound
-
Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic kit)
-
96-well opaque-walled plates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time. Include positive (e.g., staurosporine) and negative controls.
-
Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (if necessary, using a parallel viability assay) and express the results as fold change over the vehicle control.
Visualizing Potential Mechanisms and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate hypothesized signaling pathways and a general workflow for investigating this compound-induced cytotoxicity.
References
Technical Support Center: Mitigating Suloctidil's Hepatotoxicity in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Suloctidil in experimental models. Given the limited specific data on this compound-induced liver injury, this guide extrapolates from established principles of drug-induced liver injury (DILI) to provide a framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are planning to start in vitro experiments to assess this compound's hepatotoxicity. Which cell line is the most appropriate?
A1: The choice of cell line is critical for obtaining relevant data. While no specific cell line has been validated for this compound, here are some commonly used models for DILI studies with their pros and cons:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they most closely mimic in vivo liver physiology, including metabolic enzyme activity.[1] However, they are expensive, have limited availability, and rapidly lose their phenotype in standard 2D culture.
-
HepaRG™ Cells: A human hepatic progenitor cell line that can differentiate into both hepatocytes and biliary epithelial cells. They express a broad range of drug-metabolizing enzymes and transporters, making them a good alternative to PHHs.
-
HepG2 Cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture. However, it exhibits low expression of some key cytochrome P450 (CYP) enzymes, which may limit its ability to detect toxicity mediated by reactive metabolites.
-
3D Cell Culture Models (e.g., Spheroids): These models offer improved cell-cell interactions and maintain the hepatocyte phenotype for longer periods compared to 2D monolayers, making them suitable for chronic toxicity studies.[1]
Recommendation: For initial screening, HepG2 cells can be used for their convenience. However, for more detailed mechanistic studies and to assess the role of metabolism, HepaRG cells or PHHs are recommended.
Q2: Our initial in vitro screens with this compound in HepG2 cells show no significant cytotoxicity. Does this mean this compound is not hepatotoxic?
A2: Not necessarily. The absence of cytotoxicity in a single cell line, especially one with limited metabolic capacity like HepG2, does not rule out hepatotoxicity. The toxicity of this compound might be mediated by a reactive metabolite that is not efficiently generated in HepG2 cells.
Troubleshooting Steps:
-
Use a more metabolically competent cell line: Repeat the experiments using HepaRG cells or primary human hepatocytes.
-
Consider co-culture systems: Co-culturing hepatocytes with other liver cell types, such as Kupffer cells, can help to model inflammatory responses that may contribute to DILI.
-
Investigate longer exposure times: Chronic, low-dose exposure may be required to induce a toxic phenotype.
-
Proceed to in vivo models: If in vitro results remain negative but there are still concerns, in vivo studies in animal models are warranted.
Q3: We are designing an in vivo study in rodents to evaluate this compound's hepatotoxicity. What are the key parameters to measure?
A3: A comprehensive in vivo study should include a combination of biochemical, histological, and molecular endpoints.
| Parameter Category | Specific Endpoints | Rationale |
| Biochemical Markers | Serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | Standard indicators of liver damage. ALT and AST are markers of hepatocellular injury, while ALP and bilirubin are markers of cholestasis. |
| Histopathology | H&E staining of liver tissue sections | To assess for necrosis, apoptosis, inflammation, steatosis, and other morphological changes. |
| Oxidative Stress Markers | Hepatic glutathione (GSH) levels, malondialdehyde (MDA) as a marker of lipid peroxidation, superoxide dismutase (SOD) activity | To determine if oxidative stress is a mechanism of toxicity. |
| Inflammatory Markers | Hepatic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) | To evaluate the role of inflammation in the liver injury. |
| Gene Expression Analysis | qPCR or RNA-seq of genes involved in drug metabolism, oxidative stress response, and inflammation | To identify molecular pathways affected by this compound. |
Q4: We have observed elevated liver enzymes in our animal model treated with this compound. What are some potential mitigating agents we could test?
A4: Based on general mechanisms of DILI, several classes of compounds could be investigated for their potential to mitigate this compound's hepatotoxicity.
-
Antioxidants: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and is used as an antidote for acetaminophen overdose.[2][3][4] Its potential benefit in non-acetaminophen DILI is also being explored.[2][3][4][5][6] Other antioxidants like silymarin and curcumin have also shown hepatoprotective effects in various models of DILI.[7][8]
-
Anti-inflammatory agents: If inflammation is a key feature of the observed hepatotoxicity, agents with anti-inflammatory properties could be tested.
-
Inducers of Phase II metabolizing enzymes: Enhancing the detoxification pathways for this compound or its metabolites could reduce toxicity.
Troubleshooting Guides
Problem: High variability in in vitro cytotoxicity assays.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Solution: Standardize cell culture conditions meticulously. Ensure cells are in the logarithmic growth phase and use a consistent seeding density for all experiments. Monitor cell viability and morphology before each experiment.
Problem: Difficulty in establishing a dose-response relationship for hepatotoxicity in vivo.
-
Possible Cause: The therapeutic window of this compound may be narrow, or the toxic dose may be close to the lethal dose. The metabolic activation and detoxification pathways may vary significantly between individual animals.
-
Solution: Perform a preliminary dose-range finding study with a wide range of doses. Increase the number of animals per group to improve statistical power. Consider using a different animal strain or species that may have a more predictable metabolic profile for this class of drug.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed HepG2 or HepaRG cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Murine Model of Drug-Induced Liver Injury
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Dosing: Administer this compound orally or via intraperitoneal injection at predetermined doses. A vehicle control group should be included.
-
Sample Collection: At 6, 24, and 48 hours post-dosing, collect blood via cardiac puncture for serum biochemistry analysis. Euthanize the animals and collect liver tissue.
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for biochemical and molecular analyses.
-
Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits.
-
Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the sections for signs of injury.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Proposed experimental workflow for investigating this compound's hepatotoxicity.
References
- 1. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of N-acetylcysteine treatment in non-acetaminophen-induced acute liver failure: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine for non-acetaminophen induced acute liver failure: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Management of drug-induced liver injury associated with anti-cancer therapy [frontiersin.org]
Preventing Suloctidil precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Suloctidil in cell culture experiments, with a primary focus on preventing its precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate formation upon addition of this compound to cell culture medium.
This is a common issue due to this compound's hydrophobic nature and low aqueous solubility. The following troubleshooting steps can help ensure a homogenous solution for your experiments.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is sparingly soluble in aqueous solutions. It is crucial to first dissolve it in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent. |
| High Final Concentration of this compound | The desired final concentration in the cell culture medium may exceed its solubility limit, even with the use of a solvent. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock of this compound directly to the aqueous cell culture medium can cause it to immediately precipitate. |
| Low Temperature of Cell Culture Medium | Adding the this compound stock solution to cold medium can decrease its solubility and promote precipitation. |
| pH of the Cell Culture Medium | The solubility of many compounds is pH-dependent. While standard cell culture media are buffered, significant pH shifts can affect solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for hydrophobic compounds. This compound is soluble in DMSO at a concentration of up to 67 mg/mL.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.5% (v/v) DMSO is generally considered safe for most cell lines, although some robust cell lines may tolerate up to 1%. It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q3: My this compound still precipitates even after using DMSO. What can I do?
A3: If you are still observing precipitation, consider the following:
-
Decrease the final concentration of this compound: Your target concentration might be too high for the aqueous environment of the cell culture medium.
-
Use a serial dilution method: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
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Pre-warm your cell culture medium: Ensure your medium is at 37°C before adding the this compound stock solution.
-
Increase mixing: Gently swirl the medium while adding the this compound stock solution to facilitate rapid and even dispersion.
-
Consider sonication: Briefly sonicating the diluted this compound solution in the medium can help to dissolve small, persistent precipitates.
Q4: Can I store the this compound solution after it has been diluted in cell culture medium?
A4: It is highly recommended to prepare the final working solution of this compound in cell culture medium fresh for each experiment. The stability of this compound in aqueous solutions over time can be limited and storing it diluted may lead to precipitation or degradation.
Quantitative Data Summary
The following tables provide a summary of the known solubility and physicochemical properties of this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 67 mg/mL | Room Temperature | [1] |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Very Low | Not Specified | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₅NOS |
| Molecular Weight | 337.57 g/mol |
| Melting Point | 62.5 °C[2] |
| LogP (Octanol-Water Partition Coefficient) | 5.8 |
| pKa | 13.91 ± 0.20 (Predicted)[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the volume of DMSO calculated based on the molecular weight of this compound, 337.57 g/mol ).
-
Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working this compound Solution in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.5%).
-
For example, to prepare 10 mL of a 10 µM this compound working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, gently vortex or sonicate briefly.
-
Use the freshly prepared working solution immediately for your cell-based assays.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound's mechanism as a calcium channel blocker.
Caption: this compound's inhibitory effect on platelet aggregation.
References
Technical Support Center: Managing Off-Target Effects of Suloctidil In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suloctidil in vivo. It addresses potential issues related to the off-target effects of this compound, with a primary focus on its known hepatotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected animal mortality or severe morbidity. | Dose of this compound is too high, leading to acute toxicity. | - Immediately cease administration and euthanize animals exhibiting severe distress. - Review the literature for established dose ranges in the specific animal model. - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Elevated liver enzymes (ALT, AST) in treated animals. | This compound-induced hepatotoxicity. | - Confirm the findings with repeat measurements. - Collect liver tissue for histopathological analysis to assess the nature and extent of liver damage.[1][2][3] - Consider co-administration of a hepatoprotective agent in a separate experimental arm to investigate mechanistic pathways. |
| No significant antiplatelet effect observed at a non-toxic dose. | The dose is below the therapeutic window for platelet inhibition, or the method of assessment is not sensitive enough. | - Increase the dose of this compound cautiously, while closely monitoring for signs of toxicity. - Employ a more sensitive method for assessing platelet aggregation in vivo.[4][5] |
| Inconsistent results between individual animals in the same treatment group. | Variability in drug metabolism or underlying health status of the animals. | - Ensure a homogenous population of animals in terms of age, sex, and health status. - Increase the number of animals per group to improve statistical power. - Check for potential drug-drug interactions if other compounds are being administered.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound observed in vivo?
A1: The primary and most significant off-target effect of this compound is hepatotoxicity, which led to its withdrawal from the market. In vivo studies and clinical reports have shown that this compound can cause liver injury, characterized by elevated liver enzymes and histopathological changes such as focal necrosis of hepatocytes.[1][8]
Q2: What are the typical biochemical markers to monitor for this compound-induced liver injury?
A2: The primary biochemical markers to monitor are the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant increase in these enzymes is indicative of hepatocellular damage. Other markers to consider include alkaline phosphatase (ALP) and bilirubin for cholestatic injury.
Q3: What histopathological findings are associated with this compound-induced hepatotoxicity?
A3: Histopathological examination of liver tissue from a human case of this compound-induced hepatotoxicity revealed focal necrosis of hepatocytes and mild hyperplasia of Kupffer cells, suggestive of mild acute hepatitis.[1] In a study on rats, while no overt signs of hepatotoxicity were observed at a dose of 120 mg/kg for 3 weeks, there was a slight increase in mitochondrial volume and a 22% increase in catalase activity.[8]
Q4: What is the known on-target mechanism of action for this compound?
A4: this compound was developed as a vasodilator.[9] Its mechanism of action includes inhibition of platelet aggregation and it also acts as a calcium channel blocker in arteries.[9][10] It has been shown to be more potent in inhibiting calcium-induced contractions in smaller arteries compared to the aorta and does not appear to have a negative inotropic effect on the atria.[9]
Q5: Are there any known off-target effects of this compound besides hepatotoxicity?
A5: this compound has been shown to affect platelet serotonin (5-HT) levels at high doses, leading to depletion over time; however, this effect is not thought to be related to its primary anti-aggregatory activity.[10] As a calcium channel blocker, it has the potential for cardiovascular off-target effects, though it was found to be devoid of a negative inotropic effect in guinea-pig atria.[9]
Quantitative Data on this compound's Effects
The following table summarizes available quantitative data from in vivo and in vitro studies. Due to the limited publicly available data, this table is not exhaustive.
| Parameter | Species/Model | Dose/Concentration | Observation | Reference |
| Antiplatelet Activity (ED50) | Rat | 16.1 mg/kg (24h post-administration) | Effective in reducing platelet aggregate formation. | [10] |
| Platelet Serotonin (5-HT) Content | Rat | 100 mg/kg/day for 8 days | Lowered platelet 5-HT content by 50%. | [10] |
| Liver Catalase Activity | Rat | 120 mg/kg/day for 3 weeks | Increased by 22%. | [8] |
| Mitochondrial Volume Fraction (Liver) | Rat | 120 mg/kg/day for 3 weeks | Slightly increased. | [8] |
| Mitochondrial Number (Liver) | Rat | 120 mg/kg/day for 3 weeks | Slightly decreased. | [8] |
| Calcium-induced Contraction Inhibition (pA2) | Rat Aorta | N/A | 7.50 | [9] |
Experimental Protocols
1. In Vivo Assessment of this compound-Induced Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
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Vehicle control (e.g., saline or appropriate vehicle).
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This compound low dose (e.g., 50 mg/kg, oral gavage).
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This compound high dose (e.g., 150 mg/kg, oral gavage).
-
-
Dosing Regimen: Daily for 14 or 28 days.
-
Monitoring:
-
Daily: Clinical signs of toxicity (lethargy, weight loss, changes in appetite).
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Weekly: Body weight measurement.
-
Terminal: Blood collection for serum biochemistry (ALT, AST, ALP, bilirubin). Liver collection for histopathology (fixation in 10% neutral buffered formalin, paraffin embedding, sectioning, and staining with Hematoxylin and Eosin - H&E).
-
-
Data Analysis: Statistical comparison of biochemical data and semi-quantitative scoring of histopathological changes between groups.
2. In Vivo Assessment of Antiplatelet Activity
-
Animal Model: As described above.
-
Method: Platelet aggregation ratio (PAR) method as described by Stelzer et al. (1979).[10]
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
At a specified time point (e.g., 24 hours post-dose), collect blood samples.
-
Determine the platelet count in whole blood and in a formalin-fixed sample to assess the degree of platelet aggregation.
-
Calculate the PAR to quantify the antiplatelet effect.
-
-
Data Analysis: Compare PAR values between treated and control groups.
Visualizations
Caption: Experimental workflow for in vivo assessment of this compound.
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
References
- 1. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet inhibitory drugs: an in vivo method of evaluation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 8. Effect of this compound on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of Suloctidil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Suloctidil. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions to enhance experimental reproducibility.
Issue 1: Inconsistent Vasorelaxation Assay Results
-
Question: My vasorelaxation assay with this compound shows high variability between experiments. What could be the cause?
-
Answer: Inconsistent results in vasorelaxation assays can stem from several factors:
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This compound Solution Instability: this compound is soluble in DMSO for stock solutions.[1] However, its stability in aqueous physiological buffers used for experiments may be limited. It is crucial to prepare fresh dilutions in your experimental buffer immediately before each experiment.
-
Tissue Viability: The health of the isolated vascular tissue is paramount. Ensure consistent dissection and handling procedures to minimize tissue damage. Maintain optimal temperature and oxygenation of the organ bath solution.
-
Agonist Concentration: The concentration of the vasoconstricting agent (e.g., norepinephrine, KCl) used to pre-contract the tissue must be consistent across experiments to ensure a stable baseline from which to measure relaxation.
-
Calcium Concentration: As this compound is a calcium channel blocker, variations in the calcium concentration of your physiological salt solution will significantly impact its inhibitory effect.[2] Prepare buffers carefully and consistently.
-
Issue 2: Poor Reproducibility in Platelet Aggregation Assays
-
Question: I am observing significant day-to-day variation in this compound's inhibition of platelet aggregation. How can I improve this?
-
Answer: Platelet aggregation assays are sensitive to pre-analytical and analytical variables. To improve reproducibility:
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP) can influence platelet sensitivity. Standardize centrifugation speed and duration to ensure a consistent platelet count in your PRP.
-
Agonist Potency: The potency of agonists like ADP and collagen can degrade over time. Use fresh or properly stored agonist solutions for each experiment.
-
This compound Incubation Time: Ensure a consistent pre-incubation time of the PRP with this compound before adding the agonist to allow for target engagement.
-
Control for Platelet Activation: Handle blood samples gently to avoid premature platelet activation. Use appropriate anticoagulants and conduct experiments within a consistent timeframe after blood collection.
-
Issue 3: Unexpected Cytotoxicity in Hepatotoxicity Assays
-
Question: I am seeing higher than expected cytotoxicity in my control (vehicle-treated) HepG2 cells during this compound experiments. What could be the problem?
-
Answer: Unforeseen cytotoxicity in hepatotoxicity assays can be due to:
-
Solvent Toxicity: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and is consistent across all treatment groups, including the vehicle control.
-
Cell Health: The confluency and overall health of your HepG2 cells can affect their sensitivity to any treatment. Use cells at a consistent passage number and confluency for all experiments.
-
Incubation Conditions: Variations in incubation time, temperature, or CO2 levels can stress cells and increase their susceptibility to toxic effects. Maintain consistent cell culture conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound experiments.
-
What is the mechanism of action of this compound? this compound acts as a peripheral vasodilator. Its primary mechanism involves the blockade of calcium channels, which inhibits the influx of extracellular calcium in vascular smooth muscle cells, leading to relaxation.[2] It also has antiplatelet effects.
-
How should I prepare this compound for in vitro experiments? For in vitro assays, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).[1] This stock solution should then be diluted to the final desired concentration in the appropriate physiological buffer or cell culture medium immediately before use.
-
What are typical effective concentrations of this compound in in vitro assays? The effective concentration of this compound can vary depending on the assay. For in vitro vasorelaxation in rat aorta, a pA2 value of 7.50 has been reported.[2] In vivo studies in rats have shown an ED50 of 16.1 mg/kg for the inhibition of platelet aggregation.[3]
-
Is this compound known to be hepatotoxic? Yes, this compound was withdrawn from the market due to reports of liver toxicity.[4] In vitro studies using liver cell lines like HepG2 can be used to assess its hepatotoxic potential.
-
What should I consider regarding the stability of this compound in experimental solutions? While this compound is soluble in DMSO, its stability in aqueous buffers may be limited. It is recommended to prepare fresh dilutions for each experiment. When using phosphate-buffered saline (PBS), be aware that freezing can cause a significant pH shift, which may affect the stability of the compound.[5]
Data Presentation
Table 1: Quantitative Data on this compound's In Vitro and In Vivo Activity
| Parameter | Value | Assay | Species | Reference |
| pA2 | 7.50 | In vitro vasorelaxation (rat aorta) | Rat | [2] |
| ED50 | 16.1 mg/kg | In vivo platelet aggregation (PAR method) | Rat | [3] |
Experimental Protocols
1. In Vitro Vasorelaxation Assay
-
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
-
Methodology:
-
Isolate thoracic aorta from a rat and cut into rings of 2-3 mm in width.
-
Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a sustained contraction with a vasoconstrictor agent (e.g., norepinephrine or KCl).
-
Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations.
-
Record the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Calculate the pA2 value to quantify the antagonistic effect of this compound on calcium-induced contractions.[2]
-
2. In Vitro Platelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
-
Methodology:
-
Collect whole blood from a healthy donor into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.
-
Pre-incubate PRP with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 5-10 minutes) at 37°C.
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Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
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Measure the change in light transmission through the PRP suspension using a platelet aggregometer.
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Express the inhibition of aggregation as a percentage of the control (vehicle-treated) response.
-
3. In Vitro Hepatotoxicity Assay (LDH Release)
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Objective: To assess the cytotoxic effect of this compound on hepatocytes.
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Methodology:
-
Culture HepG2 cells (or other suitable liver cell line) in a 96-well plate until they reach a desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48 hours).
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After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit. LDH is a cytosolic enzyme that is released upon cell membrane damage.[6]
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
-
Visualizations
Caption: this compound's primary mechanism of action leading to vasorelaxation.
Caption: A logical workflow for troubleshooting irreproducible this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Suloctidil and Verapamil in Blocking Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium channel blocking properties of suloctidil and verapamil, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the similarities and differences between these two compounds.
Overview of this compound and Verapamil
Verapamil is a well-established phenylalkylamine calcium channel blocker widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in myocardial contractility and heart rate.[3][4][5] Verapamil has also been shown to interact with other ion channels, including T-type calcium channels and various potassium channels.[6][7][8]
This compound is a compound that has been investigated for its vasoactive properties.[9] While also demonstrating calcium channel blocking activity, it exhibits a distinct pharmacological profile compared to verapamil. Notably, this compound has been shown to be a potent inhibitor of smooth muscle contraction without the negative inotropic effects on cardiac muscle that are characteristic of verapamil.[9]
Quantitative Comparison of Calcium Channel Blocking Activity
The following tables summarize the available quantitative data on the potency of this compound and verapamil in blocking calcium channels and related activities.
Table 1: Potency in Vascular Smooth Muscle
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Rat Aorta | pA2 | 7.50 | [9] |
| Verapamil | Rat Aorta | pA2 | 8.10 | [9] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Table 2: Inhibition of Radioligand Binding
| Compound | Radioligand | Preparation | Parameter | Value (µM) | Reference |
| This compound | [3H]Nitrendipine | Guinea-pig cerebral cortex membranes | Ki | 0.45 | [10] |
The Ki value represents the inhibition constant for a drug's binding to a receptor, indicating its binding affinity.
Table 3: Inhibition of T-type Calcium Channels
| Compound | Channel Subtype | Parameter | Value (µM) | Reference |
| Verapamil | Cav3.2 | IC50 | ~30 | [11] |
The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Determination of pA2 Values in Isolated Rat Aorta
Objective: To quantify and compare the potency of this compound and verapamil as calcium channel antagonists in vascular smooth muscle.
Protocol:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium is removed to eliminate its influence on vascular tone.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.
-
Depolarization: The aortic rings are depolarized by increasing the potassium concentration in the bathing solution (e.g., to 80 mM KCl). This opens voltage-gated calcium channels and induces contraction.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves to an agonist (e.g., CaCl2) are constructed in the absence and presence of increasing concentrations of the antagonist (this compound or verapamil).
-
Schild Plot Analysis: The dose-ratios (the ratio of the agonist concentration producing a half-maximal response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.[12][13]
[3H]Nitrendipine Binding Assay
Objective: To determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.
Protocol:
-
Membrane Preparation: Cerebral cortex tissue from guinea pigs is homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.[4][10]
-
Binding Incubation: The membrane preparation is incubated with a fixed concentration of [3H]nitrendipine (a radiolabeled L-type calcium channel blocker) and varying concentrations of the competing drug (this compound).[3][14]
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]nitrendipine (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels
Objective: To measure the inhibitory effect of verapamil on T-type calcium channel currents.
Protocol:
-
Cell Preparation: Cells expressing the target T-type calcium channel subtype (e.g., human embryonic kidney (HEK) cells stably expressing Cav3.2) are used.[9]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record ionic currents across the cell membrane. A glass micropipette filled with an internal solution is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.[15][16]
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -100 mV) to keep the T-type calcium channels in a closed state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit T-type calcium currents.
-
Drug Application: Verapamil is applied to the cells via the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The peak amplitude of the T-type calcium current is measured before and after the application of verapamil. The percentage of current inhibition at each concentration is calculated, and a concentration-response curve is constructed to determine the IC50 value.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of calcium channel blockers and the workflow of key experimental procedures.
Caption: Mechanism of calcium channel blockade.
Caption: Workflow for pA2 value determination.
Caption: Workflow for radioligand binding assay.
Discussion and Conclusion
The available data indicates that both this compound and verapamil act as calcium channel antagonists, but with notable differences in their pharmacological profiles.
-
Potency in Vascular Smooth Muscle: In rat aorta, verapamil (pA2 = 8.10) is more potent than this compound (pA2 = 7.50) in antagonizing calcium-induced contractions.[9] This suggests that verapamil has a higher affinity for the voltage-gated calcium channels in this tissue under these experimental conditions.
-
Binding Affinity: this compound demonstrates a micromolar affinity (Ki = 0.45 µM) for the dihydropyridine binding site on L-type calcium channels in the brain.[10] This provides direct evidence of its interaction with this channel type.
-
Cardiac Effects: A key distinguishing feature is the reported lack of a negative inotropic effect of this compound on spontaneously beating guinea-pig atria, in contrast to verapamil.[9] This suggests a degree of vascular selectivity for this compound.
References
- 1. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 2. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Comparative effects of bepridil and verapamil on isolated coronary and systemic vascular and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 8. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 10. Inhibition by this compound of [3H] nitrendipine binding to cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 14. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. 2.6. Whole cell patch clamp [bio-protocol.org]
A Comparative Analysis of Suloctidil's Vasodilatory Profile Across Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the vasodilatory effects of Suloctidil, with comparative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, a vasoactive drug, has demonstrated vasodilatory properties in various vascular territories. This guide provides an in-depth comparison of its effects in different vascular beds, benchmarking its performance against other known vasodilators. Detailed experimental methodologies and visualized signaling pathways are presented to facilitate a comprehensive understanding of its mechanism of action.
Comparative Vasodilatory Potency of this compound and Other Calcium Channel Blockers
This compound's primary mechanism of vasodilation involves the blockade of voltage-gated calcium channels in vascular smooth muscle cells. This action is competitively antagonized by extracellular calcium. The following tables summarize the available quantitative data on the potency of this compound in comparison to other well-established calcium channel blockers in the rat aorta.
Table 1: Antagonism of Calcium-Induced Contractions in Rat Aorta [1][2]
| Compound | pA2 Value |
| This compound | 7.50 |
| Nifedipine | 9.96 |
| Verapamil | 8.10 |
| Cinnarizine | 7.90 |
| Papaverine | 5.23 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Table 2: Inhibition of Norepinephrine-Induced Contractions in Rat Aorta [2]
| Compound | pD'2 Value (mean ± SEM) |
| This compound (10 µM) | 4.61 ± 0.41 |
| Verapamil (0.1 µM) | 6.16 ± 0.22 |
The pD'2 value is the negative logarithm of the molar concentration of a non-competitive antagonist that produces 50% of its maximal effect.
While comprehensive dose-response data (EC50 and Emax) for this compound across a wide range of vascular beds remains limited in the public domain, studies indicate that this compound is more potent in inhibiting calcium-induced contractions in smaller arteries, such as the mesenteric and saphenous arteries, when compared to the aorta.[1]
Signaling Pathways of this compound-Induced Vasodilation
This compound exerts its vasodilatory effects through a dual mechanism of action. The primary pathway involves the direct blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, preventing the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.
A secondary, endothelium-dependent mechanism has also been identified. This compound stimulates the release of prostacyclin (PGI2) from vascular endothelial cells.[1][3] PGI2 then acts on prostanoid IP receptors on adjacent vascular smooth muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase, contributing to vasodilation.
Below are Graphviz diagrams illustrating these signaling pathways.
Caption: this compound's primary mechanism: Calcium channel blockade.
Caption: this compound's secondary mechanism: Prostacyclin release.
Experimental Protocols
This section details the methodologies for key experiments used to validate the vasodilatory effects of this compound.
In Vitro Vasodilation Measurement using Wire Myography
This method assesses the direct effect of this compound on isolated arterial rings.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta, mesenteric artery, or saphenous artery is carefully excised and placed in cold Krebs-Henseleit solution.
-
The Krebs-Henseleit solution has the following composition (in mM): NaCl 115, CaCl2 2.5, KCl 4.6, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.[4]
-
The artery is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in length.
-
For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.
2. Mounting and Equilibration:
-
Two tungsten wires (40 µm diameter) are passed through the lumen of the arterial ring.
-
The ring is mounted in a wire myograph chamber (e.g., DMT) filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[5]
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
The viability of the arterial rings is assessed by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (e.g., 1 µM) in rings pre-contracted with an alpha-agonist like phenylephrine (e.g., 1 µM).
-
After washout and re-equilibration, the arterial rings are pre-contracted with phenylephrine or a high potassium solution to a stable plateau.
-
Cumulative concentration-response curves are then generated by the stepwise addition of this compound or a comparator drug to the organ bath.
-
The resulting relaxation is measured as a percentage of the pre-contraction tension.
References
- 1. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 4. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 5. reprocell.com [reprocell.com]
Suloctidil vs. Nifedipine: A Comparative Analysis of Vasorelaxant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasorelaxant properties of suloctidil and nifedipine, drawing upon available experimental data. This compound, a vasodilator withdrawn from the market due to liver toxicity, and nifedipine, a widely used L-type calcium channel blocker, both exhibit vasorelaxant effects through their interaction with calcium influx mechanisms in vascular smooth muscle cells.[1][2] This document synthesizes key findings on their mechanisms of action, potency, and experimental evaluation.
Mechanism of Action
Nifedipine is a well-characterized dihydropyridine calcium channel blocker that exerts its vasodilatory effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[2] This is achieved by binding to the L-type voltage-gated calcium channels, which are crucial for muscle contraction. By blocking these channels, nifedipine reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to smooth muscle relaxation and vasodilation.
This compound also functions as a calcium channel blocker.[3] Studies have shown that it competitively inhibits calcium-induced contractions in depolarized arteries.[4] Furthermore, this compound has been demonstrated to inhibit the binding of [3H]nitrendipine, a radiolabeled dihydropyridine calcium channel blocker, to cerebral cortex membranes, suggesting a direct interaction with calcium channels.[3] However, its mode of action may be more complex than that of nifedipine. Research indicates that this compound's inhibition of norepinephrine-induced contractions is non-competitive, suggesting an additional mechanism of action beyond voltage-gated calcium channel blockade.[4] Importantly, experimental evidence has shown that this compound does not inhibit phosphodiesterase activity, distinguishing its mechanism from that of other vasodilators like papaverine.[4]
Quantitative Comparison of Vasorelaxant Potency
The following tables summarize the available quantitative data from in vitro studies comparing the potency of this compound and nifedipine (or other calcium channel blockers for context) in inhibiting vascular smooth muscle contraction.
| Drug | Agonist | Preparation | Parameter | Value | Reference |
| This compound | Norepinephrine | Isolated Rat Aorta | pD'2 | 4.61 ± 0.41 | [4] |
| Verapamil | Norepinephrine | Isolated Rat Aorta | pD'2 | 6.16 ± 0.22 | [4] |
| This compound | CaCl2 | Depolarized Rat Aorta | pA2 | 5.96 ± 0.26 | [4] |
| Nifedipine | K+ | Isolated Rat Aorta | - | - | [5] |
| Verapamil | CaCl2 | Depolarized Rat Aorta | pA2 | 7.53 ± 0.09 | [4] |
| Cinnarizine | CaCl2 | Depolarized Rat Aorta | pA2 | 7.11 ± 0.11 | [4] |
| Papaverine | CaCl2 | Depolarized Rat Aorta | pA2 | 5.23 ± 0.10 | [4] |
Table 1: Potency of this compound and Reference Compounds in Inhibiting Agonist-Induced Contractions. pD'2 represents the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to produce the same response.
| Drug | Ligand | Preparation | Parameter | Value | Reference |
| This compound | [3H]Nitrendipine | Guinea-pig cerebral cortex membranes | Ki (µM) | 0.45 | [3] |
Table 2: Inhibitory Activity of this compound on [3H]Nitrendipine Binding. Ki represents the inhibition constant.
Experimental Protocols
Assessment of Vasorelaxant Activity in Isolated Rat Aorta
This protocol outlines the general methodology used to assess the vasorelaxant effects of this compound and nifedipine on isolated arterial preparations.
-
Tissue Preparation:
-
Male Wistar rats are euthanized.
-
The thoracic aorta is excised and placed in a Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and fatty tissues and cut into rings of approximately 2-4 mm in width.
-
For endothelium-denuded preparations, the endothelial layer is removed by gently rubbing the intimal surface.
-
-
Isometric Tension Recording:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the tissues and they are allowed to equilibrate for a period of 60-90 minutes.
-
-
Induction of Contraction:
-
A stable contraction is induced by adding a contractile agonist to the organ bath. Commonly used agonists include:
-
Norepinephrine (e.g., 1 µM) to stimulate adrenergic receptors.
-
High potassium chloride (KCl) solution (e.g., 60 mM) to induce depolarization and open voltage-gated calcium channels.
-
In a Ca2+-free medium, CaCl2 is added cumulatively to induce contractions in a depolarized aorta.
-
-
-
Evaluation of Vasorelaxation:
-
Once a stable contraction is achieved, the test compound (this compound or nifedipine) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxant response is measured as the percentage decrease from the pre-contracted tension.
-
From the concentration-response curves, parameters such as pD'2 or pA2 values are calculated to quantify the potency of the vasorelaxant agent.
-
[3H]Nitrendipine Binding Assay
This protocol describes the general procedure for assessing the binding of this compound to calcium channels.
-
Membrane Preparation:
-
Cerebral cortex from guinea pigs is homogenized in a buffered solution.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine.
-
Increasing concentrations of the competing drug (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled calcium channel blocker (e.g., nifedipine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) for the competing drug is determined by analyzing the competition binding data using appropriate software.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in vasorelaxation and a typical experimental workflow for its assessment.
Figure 1: Signaling pathway of vascular smooth muscle contraction and points of inhibition by nifedipine and this compound.
Figure 2: General experimental workflow for assessing vasorelaxant properties in isolated vascular tissue.
Conclusion
Both this compound and nifedipine induce vasorelaxation primarily through the blockade of calcium influx in vascular smooth muscle cells. Nifedipine acts as a specific L-type calcium channel blocker. This compound also blocks these channels, as evidenced by its inhibition of calcium-induced contractions and nitrendipine binding. However, the non-competitive nature of its inhibition of norepinephrine-induced contractions suggests a more complex mechanism of action that may involve other sites. The available quantitative data indicates that this compound is a less potent calcium channel blocker compared to verapamil, a reference phenylalkylamine calcium channel blocker. The withdrawal of this compound from the market due to toxicity prevents its clinical use; however, the study of its distinct pharmacological profile can still provide valuable insights for the development of new cardiovascular drugs with novel mechanisms of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound of [3H] nitrendipine binding to cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of age on the relaxation induced by nifedipine in aorta from spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Suloctidil and dipyridamole's antiplatelet activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Antiplatelet Agents
In the landscape of antiplatelet therapies, both Suloctidil and Dipyridamole have carved out niches based on their distinct mechanisms of action. This guide provides a comprehensive head-to-head comparison of their antiplatelet activities, supported by available experimental data, detailed methodologies, and visual representations of their molecular pathways. This objective analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.
At a Glance: Key Differences in Antiplatelet Action
| Feature | This compound | Dipyridamole |
| Primary Mechanism | Multi-faceted: Weak, non-selective cyclo-oxygenase (COX) inhibition; Serotonin (5-HT) antagonism; Potential calcium channel blockade. | Inhibition of phosphodiesterase (PDE); Inhibition of adenosine reuptake. |
| Effect on cAMP/cGMP | Indirect and less pronounced. | Direct increase in intracellular cAMP and cGMP levels. |
| Key Signaling Pathways | Prostaglandin synthesis pathway; Serotonergic pathways; Calcium signaling. | Adenosine signaling pathway; cAMP/cGMP signaling pathways. |
Quantitative Analysis of Antiplatelet Efficacy
A direct quantitative comparison of the antiplatelet efficacy of this compound and Dipyridamole is challenged by the limited number of studies that have evaluated both compounds under identical experimental conditions. However, by synthesizing data from various sources, we can construct a comparative overview of their inhibitory effects on platelet aggregation induced by common agonists such as adenosine diphosphate (ADP) and collagen.
Table 1: Inhibition of Platelet Aggregation
| Drug | Agonist | Assay Type | Species | Concentration/Dose | Inhibition (%) | IC50 | Reference |
| This compound | ADP | Light Transmission Aggregometry | Human | Data not available | Data not available | Data not available | [1] |
| Collagen | Light Transmission Aggregometry | Human | Data not available | Data not available | Data not available | [1] | |
| Dipyridamole | ADP | Washed Human Platelets | Human | Not specified | 50% | 1.2 x 10⁻⁷ M - 1.8 x 10⁻⁷ M | [2] |
| Collagen | Washed Human Platelets | Human | Not specified | 50% | 1.2 x 10⁻⁷ M - 1.8 x 10⁻⁷ M | [2] | |
| ADP | Whole Blood Impedance Aggregometry | Human | 3.9 µM | Significant Inhibition | Not specified | [3] | |
| Collagen | Whole Blood Impedance Aggregometry | Human | 3.9 µM | Significant Inhibition | Not specified | [3] |
Note: The available literature lacks specific IC50 values for this compound in standardized platelet aggregation assays, making a direct quantitative potency comparison with Dipyridamole difficult. The provided data for Dipyridamole is from in vitro studies and may not directly translate to clinical efficacy.
Mechanisms of Action and Signaling Pathways
The antiplatelet effects of this compound and Dipyridamole are rooted in their distinct interactions with platelet signaling cascades.
This compound: A Multi-Target Approach
This compound's antiplatelet activity is not attributed to a single mechanism but rather a combination of effects on different pathways. Evidence suggests it acts as a weak and non-selective inhibitor of cyclo-oxygenase (COX), which would modestly reduce the production of thromboxane A2, a potent platelet agonist.[4] Additionally, this compound has been shown to have serotonin (5-HT) antagonist properties.[5] By blocking 5-HT2A receptors on platelets, it can interfere with serotonin-mediated platelet activation and aggregation. Some studies also suggest a role for calcium channel blockade in its mechanism, which would further impede platelet activation processes that are dependent on intracellular calcium mobilization.
Caption: this compound's proposed multi-target mechanism of action.
Dipyridamole: Augmenting Inhibitory Signals
Dipyridamole's primary antiplatelet effects are achieved through two well-established mechanisms. Firstly, it inhibits phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5, within platelets.[6][7] This leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers that mediate inhibitory signals, leading to a decrease in intracellular calcium levels and inhibition of platelet activation.[6][7] Secondly, Dipyridamole blocks the reuptake of adenosine by erythrocytes and endothelial cells.[8] This increases the extracellular concentration of adenosine, which can then stimulate A2A receptors on platelets, further activating adenylyl cyclase and increasing cAMP levels, thus potentiating the antiplatelet effect.[8]
Caption: Dipyridamole's dual mechanism of antiplatelet action.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antiplatelet drug activity. The following are generalized protocols for two common assays used to evaluate platelet function.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro platelet aggregation studies.
Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As aggregates form, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy, drug-free donor into a tube containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% aggregation).
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline reading is established.
-
The test compound (this compound or Dipyridamole) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen) is added to initiate aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. IC50 values (the concentration of the drug that inhibits 50% of the maximal aggregation) can be determined from dose-response curves.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Whole Blood Impedance Aggregometry
This method measures platelet aggregation in a whole blood sample, which may better reflect physiological conditions.
Principle: An electrical current is passed between two electrodes immersed in a whole blood sample. When a platelet agonist is added, platelets aggregate on the electrodes, impeding the electrical current. The change in impedance is proportional to the extent of platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., hirudin or citrate).
-
Sample Preparation: The blood sample is diluted with saline and pre-warmed to 37°C.
-
Assay Procedure:
-
The diluted blood sample is placed in a test cuvette containing two electrodes.
-
The test compound (this compound or Dipyridamole) or vehicle is added and incubated.
-
A platelet agonist is added to initiate aggregation.
-
The change in electrical impedance is recorded over time.
-
-
Data Analysis: The aggregation is typically quantified as the area under the aggregation curve (AUC).
Caption: Workflow for Whole Blood Impedance Aggregometry.
Conclusion
This compound and Dipyridamole represent two distinct approaches to the inhibition of platelet function. Dipyridamole acts through well-defined pathways involving the potentiation of inhibitory second messengers, cAMP and cGMP. In contrast, this compound appears to have a more pleiotropic mechanism, targeting multiple pathways involved in platelet activation.
The lack of direct comparative studies with quantitative data, particularly for this compound, highlights a gap in the current literature. Further research employing standardized experimental protocols is necessary to delineate the relative potencies and full mechanistic profiles of these two antiplatelet agents. Such studies would be invaluable for the rational design and development of novel antithrombotic therapies.
References
- 1. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inihibition of human platelet aggregation by dipyridamole and two related compounds and its modification by acid glycoproteins of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
Cross-Validation of Suloctidil's Antithrombotic Effects: A Comparative Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of Suloctidil with other established agents, supported by experimental data from multi-species studies. The information is intended to offer an objective overview for researchers and professionals in drug development.
Comparative Efficacy of this compound: An Overview
This compound has been evaluated for its antithrombotic properties in various animal models, yielding a spectrum of results when compared to other antiplatelet agents. While some studies suggest a potential benefit, others indicate limited efficacy, particularly in primate models of arterial thrombosis.
Key Findings from Preclinical Studies:
-
In non-primate models (rats and dogs), this compound demonstrated an ability to antagonize ADP-induced platelet aggregation and reduce the incidence of thrombotic events.[1] One study in rats identified an ED50 of 16.1 mg/kg for the reduction of platelet aggregate formation.[2]
-
In a rabbit model, this compound's antithrombotic properties were evaluated in comparison to aspirin and dipyridamole, although specific quantitative outcomes from the abstract are limited.[3]
-
In contrast, studies in baboons, a species with closer physiological similarity to humans in terms of thrombosis, showed this compound to have little to no effect on platelet-dependent thrombus formation in models of both acute and chronic arterial thrombogenesis.[4] In these studies, this compound did not differ from control, whereas agents like ticlopidine, dipyridamole, and sulfinpyrazone showed significant antithrombotic activity.[4]
Human Studies:
In human subjects, this compound has been shown to possess a platelet-protective effect. A double-blind, placebo-controlled crossover study in patients with shortened platelet survival time demonstrated that this compound (600 mg/day) significantly increased mean platelet survival time from 94.5 hours in the placebo phase to 110.6 hours.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies, comparing the effects of this compound with other antithrombotic agents.
Table 1: Effect of this compound on Platelet Aggregation in Rats
| Treatment | Dose | Endpoint | Result |
| This compound | 16.1 mg/kg | Reduction of Platelet Aggregate Formation | ED50 |
Source: Stelzer et al., 1979[2]
Table 2: Comparative Efficacy of Antithrombotic Agents in Baboon Arterial Thrombosis Model
| Treatment | Dose | Endpoint | Result |
| This compound | 100 mg/kg/day | ¹¹¹In-platelet deposition | No significant difference from control |
| Ticlopidine | 20 mg/kg/day | ¹¹¹In-platelet deposition | Significantly decreased platelet deposition |
| This compound | 20 mg/kg/day | Cannula platelet consumption | Unaffected |
| Dipyridamole | 10 mg/kg/day | Cannula platelet consumption | Completely interrupted |
| Sulfinpyrazone | 100 mg/kg/day | Cannula platelet consumption | Completely interrupted |
Source: Hanson & Harker, 1985[4]
Experimental Protocols
Baboon Model of Arterial Thrombogenesis
-
Acute Thrombosis Model: Dacron vascular grafts were inserted as extension segments into chronic arteriovenous shunts in baboons. Thrombus formation was quantified by measuring the deposition of ¹¹¹In-labeled platelets using scintillation camera imaging for one hour.[4]
-
Chronic Thromboembolism Model: Segments of polyurethane (Biomer) cannula were introduced into chronic arteriovenous shunts. Thrombotic activity was assessed by measuring the turnover of ¹¹¹In-labeled platelets, corrected for the removal of senescent platelets.[4]
Rat Model of Platelet Aggregation
-
The in vivo antiplatelet effect of this compound was determined using the platelet aggregate ratio (PAR) method in retired breeder rats. The effective dose 50 (ED50) was calculated based on the reduction of platelet aggregate formation 24 hours after administration.[2]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action as an antithrombotic agent is believed to involve the inhibition of cyclo-oxygenase (COX), an enzyme crucial for the synthesis of thromboxane A2 (TxA2), a potent platelet aggregator.[1] However, it is considered a relatively weak, non-selective COX inhibitor, and its effect on platelet TxA2 production may not fully account for its observed anti-aggregatory effects.
The following diagram illustrates the proposed signaling pathway for this compound's antiplatelet action.
Caption: Proposed mechanism of this compound's antiplatelet effect via COX inhibition.
The following diagram illustrates a simplified experimental workflow for evaluating antithrombotic agents in the baboon arteriovenous shunt model.
Caption: Experimental workflow for in vivo evaluation of antithrombotic agents.
References
- 1. karger.com [karger.com]
- 2. This compound: relationship between pharmacokinetics and antithrombotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antithrombotic properties of this compound in comparison with aspirin and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of this compound in experimental thrombosis in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Suloctidil: A Historical Antiplatelet Agent Benchmarked Against Modern Therapeutics
A comparative analysis of Suloctidil, a withdrawn antiplatelet and vasodilator agent, against contemporary P2Y12 inhibitors such as clopidogrel, ticagrelor, and prasugrel. This guide provides an objective look at their mechanisms of action, clinical data, and experimental protocols for researchers, scientists, and drug development professionals.
This compound, a compound developed in the early 1970s, was initially marketed as a vasodilator and antiplatelet agent.[1] Its therapeutic potential was explored in various thrombotic disorders.[2] However, its clinical use was short-lived as it was withdrawn from the market worldwide in 1985 due to reports of liver toxicity.[1][2] In the decades since, the landscape of antiplatelet therapy has been revolutionized by the advent of potent and specific agents, primarily targeting the P2Y12 receptor. This guide revisits this compound in the context of these modern therapeutics, offering a comparative perspective on its pharmacological profile and highlighting the advancements in the field.
Comparative Efficacy and Safety Profile
The following tables summarize the available quantitative data for this compound and modern antiplatelet agents. It is important to note that direct head-to-head clinical trial data between this compound and modern P2Y12 inhibitors is unavailable due to the different eras of their development and this compound's withdrawal from the market. The data presented for this compound is derived from historical preclinical and clinical studies, while the data for modern agents is from large-scale clinical trials.
| Drug | Target | Efficacy Metric | Result | Clinical Trial/Study |
| This compound | Primarily ADP-induced platelet aggregation | ED50 for reducing platelet aggregates (rats) | 1.8 mg/kg (3 hours post-administration) | Stelzer et al., 1979[3] |
| Inhibition of ADP-induced platelet aggregation (human) | Dose-dependent inhibition | de Gaetano et al., 1976[4] | ||
| Aspirin | Cyclooxygenase-1 (COX-1) | ED50 for reducing platelet aggregates (rats) | 7.7 mg/kg | Stelzer et al., 1979[3] |
| Reduction in risk of ischemic stroke, MI, or vascular death vs. placebo | - | Multiple landmark trials | ||
| Clopidogrel | P2Y12 Receptor (irreversible) | Reduction in risk of ischemic stroke, MI, or vascular death vs. Aspirin | 8.7% relative risk reduction | CAPRIE Steering Committee, 1996[5] |
| Mean maximum platelet aggregation (ADP 20 µM) | 44% ± 15% | PLATO PLATELET substudy, 2010[6] | ||
| Ticagrelor | P2Y12 Receptor (reversible) | Reduction in risk of cardiovascular death, MI, or stroke vs. Clopidogrel | 1.9% absolute risk reduction | PLATO study |
| Mean maximum platelet aggregation (ADP 20 µM) | 28% ± 10% | PLATO PLATELET substudy, 2010[6] | ||
| Prasugrel | P2Y12 Receptor (irreversible) | Reduction in risk of cardiovascular death, nonfatal MI, or nonfatal stroke vs. Clopidogrel | 2.2% absolute risk reduction | TRITON-TIMI 38 study[7][8] |
| Rate of myocardial infarction vs. Clopidogrel | 7.4% vs. 9.7% | TRITON-TIMI 38 study[7][8] |
| Drug | Key Adverse Events | Notes |
| This compound | Hepatotoxicity | Led to worldwide withdrawal in 1985. [1][2] |
| Aspirin | Gastrointestinal bleeding, ulceration | - |
| Clopidogrel | Bleeding, diarrhea, rash | Lower GI bleeding risk than aspirin.[5] |
| Ticagrelor | Bleeding, dyspnea | More potent but may have a higher bleeding risk than clopidogrel in some populations.[9] |
| Prasugrel | Bleeding (including fatal bleeding) | More potent than clopidogrel but with a significantly increased risk of major bleeding.[7][8] |
Mechanism of Action: A Tale of Two Eras
The understanding of platelet biology and pharmacology has significantly evolved since the time of this compound's development. This compound's antiplatelet effects were primarily attributed to the inhibition of ADP-induced platelet aggregation, though its precise molecular target was not as well-defined as for modern drugs.[10] Some studies also investigated its effects on platelet serotonin (5-HT) levels, although a direct correlation to its primary anti-aggregatory activity was not established.[3][11]
Modern antiplatelet therapy, particularly for the prevention of arterial thrombosis, has largely converged on the P2Y12 receptor, a key component of the ADP signaling pathway in platelets.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antiplatelet action.
Modern P2Y12 Inhibitors' Mechanism of Action
Caption: Mechanism of action of modern P2Y12 receptor inhibitors.
Experimental Protocols
The evaluation of antiplatelet agents relies on a variety of in vitro and ex vivo assays. Below are the methodologies for key experiments frequently cited in the assessment of these drugs.
Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist in platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference (100% aggregation).
-
Aggregation Assay:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
The change in light transmission is recorded over time, and the maximum aggregation is determined relative to the PPP.
-
Caption: Workflow for Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay
Objective: A point-of-care, whole-blood assay to measure P2Y12 receptor-mediated platelet inhibition.
Methodology:
-
Blood Collection: Whole blood is collected in a Greiner blue top (3.2% sodium citrate) tube.
-
Assay Principle: The VerifyNow P2Y12 cartridge contains fibrinogen-coated beads and specific platelet agonists (ADP and prostaglandin E1).
-
Procedure:
-
The blood sample is dispensed into the cartridge.
-
In the presence of the agonists, activated platelets bind to the fibrinogen-coated beads, causing agglutination.
-
The rate and extent of agglutination are measured by a turbidimetric-based optical detection system.
-
-
Results: The output is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Caption: Workflow for the VerifyNow P2Y12 Assay.
Conclusion
This compound represents an early attempt at antiplatelet therapy, but its development was halted by safety concerns, specifically hepatotoxicity. Modern antiplatelet agents, such as clopidogrel, ticagrelor, and prasugrel, have well-defined molecular targets within the P2Y12 signaling pathway and have undergone extensive clinical evaluation, establishing their efficacy and safety profiles for the long-term prevention of thrombotic events. The comparison underscores the significant progress in drug development, characterized by a deeper understanding of molecular mechanisms, leading to more specific and safer therapeutics. While this compound is a historical footnote, its story serves as a crucial reminder of the importance of rigorous safety evaluation in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety and tolerability of clopidogrel and aspirin: results from CAPRIE. CAPRIE Steering Committee and Investigators. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluating Suloctidil: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suloctidil, a vasoactive and antiplatelet agent developed in the 1970s, was initially marketed for the treatment of cerebrovascular and peripheral vascular disorders. Although it was later withdrawn from the market in 1985 due to reports of liver toxicity, a re-evaluation of its clinical trial data in comparison to other vasoactive drugs can provide valuable insights for modern drug development in this therapeutic area. This guide offers an objective comparison of this compound's performance with alternative medications, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials involving this compound and its comparators. Due to the age of the this compound studies, much of the available data is from abstracts and may not include detailed statistical analyses such as standard deviations or confidence intervals.
Table 1: Effects on Hemorheological Parameters
| Drug | Parameter | Study Population | Dosage | Key Findings |
| This compound | Blood Viscosity | Diabetic patients | Not specified | Significantly lowered at high shear rate (230 s⁻¹); less significant effect at low shear rate (0.77 s⁻¹) after 1 month.[1] |
| This compound | Red Cell Deformability | Diabetic patients | Not specified | No significant modification observed.[1] |
| This compound | Fibrinogen | Diabetic patients | Not specified | No significant modification observed.[1] |
| Pentoxifylline | Cerebral Blood Flow | Patients with cerebrovascular disease | 800 mg (oral) | Significant increase in global cerebral blood flow.[2] |
| Cinnarizine | Blood Viscosity | Patients with peripheral vascular disease | Not specified | Reduces blood viscosity.[3] |
Table 2: Effects on Platelet Function
| Drug | Parameter | Study Population | Dosage | Key Findings |
| This compound | Platelet Survival Time | Patients with shortened platelet survival | 600 mg/day | Increased from a mean of 94.5 hours to 110.6 hours.[4] |
| This compound | Platelet Aggregation | Healthy volunteers | Not specified | Inhibits platelet aggregation.[5] |
| This compound | Platelet Aggregates | Rats | 16.1 mg/kg (ED₅₀) | Effective in reducing platelet aggregate formation. |
Table 3: Clinical Efficacy in Vascular Disorders
| Drug | Indication | Study Population | Dosage | Key Findings |
| This compound | Moderate Mental Deterioration | Elderly patients | 200 mg, 3 times daily for 6 months | Significant improvement from baseline in the Rey 15 words test.[6] |
| Pentoxifylline | Cerebrovascular Disease | Patients with cerebrovascular disease | 400 mg & 800 mg (oral) | Significant increase in regional cerebral blood flow at both doses.[2] |
| Naftidrofuryl | Intermittent Claudication | Patients with peripheral arterial obstructive disease | Not specified | Improved pain-free walking distance by 60% at six months.[7] |
Experimental Protocols
-
Hemorheological Studies: Blood viscosity was assessed at varying shear rates. Red cell deformability and plasma fibrinogen levels were also measured. The specific techniques used for these measurements are not detailed in the available abstracts.[1]
-
Platelet Function Studies: Platelet survival time was measured, likely using a radiolabeling technique. Platelet aggregation was assessed, though the specific agonist used is not consistently mentioned.[4][5] The platelet aggregate ratio (PAR) method was used in animal studies.
-
Clinical Efficacy Studies:
-
In studies on mental deterioration, a battery of clinical and psychometric evaluations was used, including the Rey 15 words test.[6]
-
In cerebrovascular disease trials, cerebral blood flow was measured, with one comparator study using the xenon-133 clearance technique.[2]
-
For peripheral vascular disease, pain-free walking distance was a key outcome measure.[7]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through two primary mechanisms: vasodilation via calcium channel blockade and inhibition of platelet aggregation via stimulation of prostacyclin (PGI₂) release.
This compound's Vasodilatory Mechanism of Action
This compound acts as a calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, it prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.[8][9][10][11]
Caption: this compound's vasodilatory effect via calcium channel blockade.
This compound's Antiplatelet Mechanism of Action
This compound stimulates the release of prostacyclin (PGI₂) from the vascular endothelium. PGI₂ then binds to its receptor on platelets, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits platelet activation and aggregation.[12][13][14][15][16]
Caption: this compound's antiplatelet effect via prostacyclin stimulation.
Experimental Workflow: A Generalized Clinical Trial Design
The following diagram illustrates a generalized workflow for the double-blind, placebo-controlled clinical trials of this compound and its comparators.
Caption: Generalized workflow of a comparative clinical trial.
Conclusion
The available clinical trial data suggests that this compound had measurable effects on hemorheological parameters, platelet function, and clinical outcomes in patients with vascular disorders. Its dual mechanism of action as a vasodilator and antiplatelet agent made it a compound of interest. However, the withdrawal due to hepatotoxicity underscores the importance of thorough preclinical and clinical safety evaluations.
A comparative re-evaluation with drugs like pentoxifylline and naftidrofuryl highlights different profiles of efficacy. While this compound showed promise in improving blood viscosity and platelet survival time, drugs like pentoxifylline have demonstrated clear benefits in increasing cerebral blood flow, and naftidrofuryl has shown significant improvements in walking distance for patients with intermittent claudication.
For researchers and drug development professionals, this retrospective analysis serves as a reminder of the therapeutic potential of targeting both blood rheology and platelet function in vascular diseases. Future drug discovery efforts may benefit from exploring compounds with similar dual mechanisms but with improved safety profiles. The experimental designs and endpoints from these older trials can also inform the development of more sophisticated and targeted clinical studies in the future.
References
- 1. Effects of long-term treatment with this compound on blood viscosity, erythrocyte deformability and total fibrinogen plasma levels in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on platelet function in... [experts.mcmaster.ca]
- 5. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind trial of this compound versus placebo in moderate to severe mental deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Naftidrofuryl in arterial obstructive disease: A systematic revue of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium, vascular smooth muscle, and calcium entry blockers in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Increased prostacyclin levels inhibit the aggregation and activation of platelets via the PI3K-AKT pathway in prolonged isolated thrombocytopenia after allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostacyclin - Wikipedia [en.wikipedia.org]
- 14. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suloctidil and Other Historical Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suloctidil, a vasodilator developed in the 1970s, with other historical vasodilator classes. The content is supported by summaries of experimental data and detailed methodologies for key experiments, offering a comprehensive resource for understanding the pharmacological landscape of these agents.
Introduction to this compound
This compound was a sulfur-containing aminoalcohol introduced in the early 1970s as a peripheral vasodilator for managing vascular disorders.[1] Beyond its vasodilatory effects, it also exhibited antithrombotic properties by inhibiting platelet aggregation.[2][3] However, its clinical use was short-lived. In 1985, the drug was withdrawn worldwide due to reports of significant liver toxicity.[4][5] Understanding the multifaceted mechanism of this compound and comparing it to its contemporaries provides valuable insight into the evolution of vasodilator drug development.
Mechanism of Action: this compound
This compound's pharmacological profile was complex, involving at least three distinct mechanisms:
-
Calcium Antagonism : this compound inhibited calcium-induced contractions in vascular smooth muscle.[2][6] It was shown to competitively inhibit CaCl2-induced contractions in depolarized rat aorta, suggesting it blocked the influx of extracellular calcium.[6] This is a common mechanism for vasodilation, as intracellular calcium is a critical trigger for smooth muscle contraction.
-
Inhibition of Norepinephrine-Induced Contractions : The drug non-competitively inhibited contractions induced by the vasoconstrictor norepinephrine.[6] This effect was achieved without affecting the initial release of intracellular calcium, pointing towards an interference with the calcium influx required for the sustained (tonic) phase of contraction.[6]
-
Stimulation of Prostacyclin (PGI2) Production : this compound was found to stimulate the release of prostacyclin from the vascular endothelium.[2] Prostacyclin is a potent endogenous vasodilator and an inhibitor of platelet aggregation.[7] This action likely contributed significantly to both its therapeutic vasorelaxant and antithrombotic effects.[2]
Comparison with Historical Vasodilator Classes
The development era of this compound saw the use of several other classes of vasodilators, each with a unique mechanism of action. The following table provides a comparative summary.
Table 1: Comparative Summary of this compound and Other Vasodilators
| Drug/Class | Primary Mechanism of Action | Primary Clinical Use (Historical Context) | Key Adverse Effects |
| This compound | Calcium antagonism, inhibition of norepinephrine-induced contraction, stimulation of prostacyclin (PGI2) production.[2][6] | Peripheral and cerebral vascular disorders. | Hepatotoxicity (led to withdrawal) .[4][5] |
| Direct-Acting Vasodilators (e.g., Hydralazine) | Primarily inhibits inositol trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle.[4][8] | Severe hypertension, heart failure.[9] | Reflex tachycardia, headache, fluid retention, drug-induced lupus syndrome.[8] |
| Nitrovasodilators (e.g., Sodium Nitroprusside) | Acts as a nitric oxide (NO) donor. NO activates guanylate cyclase, increasing cyclic GMP (cGMP) in smooth muscle cells, leading to relaxation.[10][11] | Hypertensive crises, acute heart failure.[12] | Severe hypotension, cyanide toxicity (with prolonged use), methemoglobinemia.[11] |
| Calcium Channel Blockers (CCBs) (e.g., Verapamil) | Block L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, preventing calcium influx.[13][14] | Hypertension, angina, arrhythmias.[13] | Bradycardia (non-dihydropyridines), peripheral edema, constipation, headache.[14] |
| ACE Inhibitors (e.g., Captopril) | Inhibit Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. | Hypertension, heart failure. | Dry cough, angioedema, hyperkalemia, hypotension. |
| Alpha-Adrenoceptor Antagonists (e.g., Prazosin) | Block postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, inhibiting the vasoconstrictor effect of norepinephrine.[15] | Hypertension. | Orthostatic hypotension (first-dose effect), dizziness, headache. |
Signaling Pathway Visualizations
The following diagrams illustrate the mechanisms of action for this compound and two major classes of historical vasodilators.
Caption: this compound's dual mechanism involving calcium channel inhibition and stimulation of prostacyclin release.
Caption: The nitric oxide (NO) / cyclic GMP (cGMP) signaling pathway utilized by nitrovasodilators.
Caption: Mechanism of action for Calcium Channel Blockers (CCBs) in preventing smooth muscle contraction.
Detailed Experimental Protocols
The characterization of vasodilators relies on standardized in vitro and in vivo assays. Below are detailed methodologies representative of those used to evaluate this compound and its contemporaries.
Protocol for Assessing Vasodilator Effect on Isolated Aortic Rings
This ex vivo method is a cornerstone for studying the direct effects of compounds on vascular tone.[16][17]
-
Tissue Preparation : A male Wistar rat (240-260 g) is euthanized by a humane method (e.g., cervical dislocation).[18] The thoracic aorta is immediately excised and placed in cold Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).[16] Adhering connective and fatty tissues are carefully removed, and the aorta is cut into 3-4 mm wide rings.[17][18] For endothelium-denuded experiments, the intimal surface is gently rubbed with a cotton swab.
-
Apparatus Setup : Each aortic ring is suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[19] One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check : The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.[16] After equilibration, the rings are pre-contracted with a high-potassium solution (e.g., 60 mM KCl) to test viability. Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (10 µM) in rings pre-contracted with phenylephrine (1 µM).[19]
-
Experimental Procedure : After washing and re-equilibration, a stable contraction is induced using a vasoconstrictor agent like phenylephrine (1 µM) or norepinephrine.[18] Once the contraction reaches a plateau, the test vasodilator (e.g., this compound) is added to the organ bath in a cumulative concentration-response manner (e.g., 10^-9 to 10^-4 M). The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the agonist.
Caption: Experimental workflow for the isolated aortic ring assay to measure vasodilation.
Protocol for In Vitro Platelet Aggregation Assay
This assay, typically using Light Transmission Aggregometry (LTA), was the gold standard for assessing platelet function and the effects of inhibitors like this compound.[20][21]
-
Sample Preparation : Whole blood is drawn from healthy, consenting human donors into tubes containing 3.2% sodium citrate as an anticoagulant.[22] Platelet-Rich Plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is collected as PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 20 minutes to obtain Platelet-Poor Plasma (PPP), which is used as a reference (100% light transmission).[20]
-
Aggregometry : The assay is performed in a specialized platelet aggregometer. A cuvette containing PRP is placed in the machine, maintained at 37°C with a small stir bar to keep platelets in suspension. The instrument is calibrated with PRP set to 0% light transmission and PPP to 100%.
-
Inhibition Protocol : For inhibition studies, the PRP is pre-incubated with the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Aggregation Measurement : A platelet agonist (e.g., Adenosine Diphosphate (ADP), collagen, or thrombin) is added to the cuvette to induce aggregation.[3] As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is calculated, and the inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the vehicle control.[23]
Protocol for Assessing Drug-Induced Hepatotoxicity in Rats
Animal models are crucial for preclinical safety assessment. Reports of this compound's liver toxicity would have been investigated using protocols similar to the one outlined below.[5][24]
-
Animal Dosing : Male Sprague-Dawley rats are randomly assigned to control and treatment groups. The test drug (e.g., this compound) is administered orally (PO) via gavage daily for a sub-chronic period (e.g., 3 to 4 weeks).[5] The control group receives the vehicle alone. Doses are selected based on preliminary toxicity studies.
-
Monitoring : Animals are monitored daily for clinical signs of toxicity (e.g., changes in weight, behavior, food consumption).
-
Sample Collection : At the end of the study period, animals are anesthetized, and blood is collected via cardiac puncture for serum chemistry analysis. The animals are then euthanized, and the liver is immediately excised and weighed. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination, while other sections may be snap-frozen for biochemical assays.
-
Biochemical Analysis : Serum is analyzed for markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes in the blood indicate hepatocyte damage.[25]
-
Histopathological Evaluation : The formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist examines the slides microscopically for evidence of liver injury, such as hepatocyte necrosis, inflammation, Kupffer cell hyperplasia, steatosis, and cholestasis.[5]
Conclusion
This compound presented a promising, multi-faceted pharmacological profile, combining direct vasodilation via calcium antagonism with the beneficial endothelial action of stimulating prostacyclin release. This dual action set it apart from many contemporary vasodilators that operated through a single primary pathway, such as the direct smooth muscle relaxation of hydralazine or the NO-cGMP signaling of nitrovasodilators. However, the discovery of severe hepatotoxicity led to its withdrawal, underscoring a critical principle in drug development: a novel mechanism and therapeutic potential cannot overcome an unacceptable safety profile. The story of this compound serves as a valuable case study, highlighting the importance of comprehensive toxicological screening and the ongoing search for vasodilators with both high efficacy and a wide margin of safety.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Stimulation of prostacyclin production in blood vessels by the antithrombotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin - Wikipedia [en.wikipedia.org]
- 8. Hydralazine - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 11. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 12. Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection [mdpi.com]
- 13. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Effects of norepinephrine on contraction and hydrolysis of phosphatidylinositols in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. reprocell.com [reprocell.com]
- 18. e-century.us [e-century.us]
- 19. Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Safety Operating Guide
Navigating the Disposal of Suloctidil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Suloctidil, a vasodilator withdrawn from the market in 1985 due to liver toxicity, requires careful handling and disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, ensuring compliance with regulatory standards and promoting a culture of safety.
Hazard Assessment and Regulatory Framework
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary regulatory framework governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).[4][5] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[6][7]
Disposal Procedures for this compound
The critical first step in disposing of this compound is to determine whether it is classified as a hazardous waste under RCRA. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.[8]
For Unused or Expired this compound in a Laboratory Setting:
-
Contact Environmental Health and Safety (EHS): Before proceeding with any disposal, contact your institution's EHS office. They will provide specific guidance based on local and state regulations and your institution's policies.
-
Hazardous Waste Determination: EHS will assist in determining if the this compound waste is considered hazardous under RCRA.[8] This assessment will dictate the subsequent disposal pathway.
-
Segregation and Labeling:
-
If deemed hazardous: The waste must be segregated and placed in a designated, properly labeled hazardous waste container provided by EHS.
-
If deemed non-hazardous: The waste should be placed in a designated pharmaceutical waste container, often a red biohazard/chemo toxic container, for incineration.[8]
-
-
Collection and Disposal:
-
Hazardous Waste: EHS will arrange for the collection of the hazardous waste by a licensed hazardous waste vendor for transport to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[4][8]
-
Non-Hazardous Waste: Non-hazardous pharmaceutical waste should not be disposed of in regular trash or flushed down the drain.[6][9] It should be collected by a designated waste management vendor for incineration.[6][8]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available due to its withdrawn status, general principles of pharmaceutical waste management apply. The following table summarizes the key classifications and disposal methods.
| Waste Type | Regulatory Oversight | Primary Disposal Method | Key Considerations |
| Hazardous Pharmaceutical Waste | EPA (under RCRA) | Incineration at a permitted facility[4][5] | Must be managed according to strict RCRA guidelines for generation, transportation, and disposal.[5] |
| Non-Hazardous Pharmaceutical Waste | State and Local Regulations | Incineration or landfilling (incineration is preferred)[6] | Should not be sewered.[6] Segregation from hazardous waste is crucial.[7] |
| Controlled Substances | DEA | Destruction via specific DEA-approved methods (e.g., incineration) | Requires stringent documentation and handling procedures.[6][7] this compound is not a controlled substance. |
Experimental Protocols
As this compound is a withdrawn drug, there are no current, standardized experimental protocols for its disposal. The appropriate procedure is to follow the established protocols for chemical and pharmaceutical waste disposal at your institution, which are based on federal, state, and local regulations. The key "experiment" in this context is the hazardous waste determination conducted by EHS professionals.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H35NOS | CID 6604413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Suloctidil
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Suloctidil, a peripheral vasodilator that was withdrawn from the market due to reports of liver toxicity.[1][2] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate risks associated with this compound. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.
Core Safety and Handling Information
This compound is classified as harmful if swallowed and is an irritant.[3] Due to its noted hepatotoxicity, all contact should be minimized through the use of appropriate personal protective equipment and adherence to safe handling practices.[1][2]
Data Presentation: Key Safety and Chemical Properties
The following table summarizes essential quantitative data for this compound, compiled from available chemical and safety resources.
| Parameter | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [3][4] |
| Signal Word | Warning | [3][4] |
| Molecular Formula | C20H35NOS | [3][5][6] |
| Molecular Weight | 337.57 g/mol | [1][2] |
| Melting Point | 62.5°C | [4][5] |
| Boiling Point | 467.3°C at 760 mmHg | [5] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C. Store in a dry, dark place. | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
1. Hand Protection:
-
Gloves: Wear double-layered, powder-free nitrile gloves. Thicker gloves generally offer better protection.[7] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[7]
2. Body Protection:
-
Gown: A disposable, long-sleeved gown with tight-fitting cuffs is required. The gown should close in the back to minimize the risk of frontal contamination.[8]
-
Coveralls: For extensive handling or in the event of a spill, "bunny suit" coveralls provide head-to-toe protection.[8]
3. Eye and Face Protection:
-
Goggles: Chemical splash goggles are mandatory to protect the eyes.[8][9]
-
Face Shield: In addition to goggles, a face shield must be worn to offer a full range of protection against splashes to the face and eyes.[7][9]
4. Respiratory Protection:
-
Respirator: For procedures that may generate aerosols or dust, a properly fit-tested N95 or higher-level respirator is required.[7] For large spills, a chemical cartridge-type respirator may be necessary.[7]
Experimental Protocols: Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Reconstitution: When weighing the solid powder, use a containment balance or a balance within a fume hood. To prepare stock solutions, add the solvent (e.g., DMSO) slowly to the this compound powder to avoid splashing.
-
Storage: Store this compound in a well-sealed container in a cool, dark, and dry place as specified in the data table.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, must be segregated as hazardous chemical waste.
-
Disposal of Unused Product: If disposal of unused this compound is necessary, it should be treated as hazardous waste. Follow institutional and local regulations for chemical waste disposal. A common procedure for non-flush list medicines includes:
-
Removing the drug from its original container.
-
Mixing the medicine with an unappealing substance such as cat litter or used coffee grounds.
-
Placing the mixture in a sealed container, such as a plastic bag.
-
Disposing of the container in the designated hazardous waste stream.[10]
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Scratch out all personal or proprietary information on the label before disposing of the empty container.[10]
Mandatory Visualization: this compound Spill Response Workflow
The following diagram outlines the immediate actions to be taken in the event of a this compound spill.
Caption: Workflow for the safe response to a this compound spill.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H35NOS | CID 6604413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 54767-75-8 [amp.chemicalbook.com]
- 5. This compound | CAS#:54767-75-8 | Chemsrc [chemsrc.com]
- 6. GSRS [precision.fda.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
